molecular formula C13H18N2O5S B3281176 (4-Diethylsulfamoyl-benzoylamino)-acetic acid CAS No. 729578-96-5

(4-Diethylsulfamoyl-benzoylamino)-acetic acid

Cat. No.: B3281176
CAS No.: 729578-96-5
M. Wt: 314.36 g/mol
InChI Key: XNAAZUFOJHYJSL-UHFFFAOYSA-N
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Description

(4-Diethylsulfamoyl-benzoylamino)-acetic acid is a useful research compound. Its molecular formula is C13H18N2O5S and its molecular weight is 314.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Diethylsulfamoyl-benzoylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Diethylsulfamoyl-benzoylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-15(4-2)21(19,20)11-7-5-10(6-8-11)13(18)14-9-12(16)17/h5-8H,3-4,9H2,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAAZUFOJHYJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259106
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729578-96-5
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729578-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5): A Representative N-Acyl Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available scientific literature on the specific biological activities and experimental applications of (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5) is limited. This guide, therefore, provides a comprehensive technical overview based on the well-established chemistry of its core structural motifs: the N-acyl amino acid and the aromatic sulfonamide. The protocols and potential applications described herein are based on established methodologies for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this molecule or related structures.

Introduction and Molecular Overview

(4-Diethylsulfamoyl-benzoylamino)-acetic acid is a synthetic organic compound characterized by a central N-acyl glycine structure. The glycine nitrogen is acylated with a 4-(N,N-diethylsulfamoyl)benzoyl group. This positions the molecule within the broader class of N-acyl sulfonamides, a functional group of significant interest in medicinal chemistry.[1] N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids, sharing similar acidity (pKa values typically between 3.5 and 4.5) and hydrogen bonding capabilities, while often exhibiting improved metabolic stability.[2] These properties make them valuable scaffolds in drug discovery.[1]

The structural features of (4-Diethylsulfamoyl-benzoylamino)-acetic acid—a flexible glycine linker, an amide bond, and an aromatic ring bearing a sulfonamide group—suggest potential interactions with biological macromolecules, such as enzymes. The diethylsulfamoyl moiety, in particular, can influence solubility and engage in specific binding interactions within protein active sites.

Physicochemical Properties

A summary of the key identifiers and computed properties for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is presented in Table 1.

PropertyValueSource
CAS Number 729578-96-5N/A
Molecular Formula C13H18N2O5SPubChem
Molecular Weight 314.36 g/mol PubChem
IUPAC Name 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acidPubChem
XlogP (Predicted) -0.3PubChem
Monoisotopic Mass 314.09363 DaPubChem

Synthesis Pathway: N-Acylation via the Schotten-Baumann Reaction

A plausible and widely used method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[3][4][5] This reaction involves the acylation of an amine with an acid chloride under basic aqueous conditions.[4][5] For the synthesis of the title compound, this would involve the reaction of glycine with 4-(diethylsulfamoyl)benzoyl chloride.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available 4-sulfamoylbenzoic acid.

G cluster_0 Step 1: Synthesis of Acyl Chloride cluster_1 Step 2: Schotten-Baumann Condensation A 4-(Diethylsulfamoyl)benzoic acid Reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride A->Reagent1 B 4-(Diethylsulfamoyl)benzoyl chloride D (4-Diethylsulfamoyl-benzoylamino)-acetic acid B->D Reagent1->B C Glycine C->D Reagent2 Aqueous Base (e.g., NaOH) Reagent2->D Reaction Conditions

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(Diethylsulfamoyl)benzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(diethylsulfamoyl)benzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(diethylsulfamoyl)benzoyl chloride can be used directly in the next step or purified by distillation under high vacuum.

Causality behind Experimental Choices: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts that are easily removed.[6] DMF acts as a catalyst in this reaction.

Step 2: Synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid

  • In a beaker, dissolve glycine (1.2 equivalents) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents) and cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve the crude 4-(diethylsulfamoyl)benzoyl chloride (1 equivalent) in a water-immiscible organic solvent such as dichloromethane or diethyl ether.

  • Add the solution of the acyl chloride dropwise to the cold, vigorously stirred glycine solution. Maintain the pH of the aqueous layer between 9-10 by the concurrent addition of 2 M NaOH solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Separate the organic and aqueous layers. Wash the organic layer with water.

  • Combine the aqueous layers and acidify to a pH of approximately 2 with concentrated hydrochloric acid (HCl), while cooling in an ice bath.

  • The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Trustworthiness of the Protocol: The Schotten-Baumann reaction is a robust and well-documented method for N-acylation of amino acids.[3][4][5] The two-phase system ensures that the acid-labile acyl chloride has limited contact with water, while the base in the aqueous phase neutralizes the HCl generated during the reaction, driving the reaction to completion.[5]

Potential Biological Activities and Therapeutic Relevance

While specific biological data for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is not available, its structural motifs are present in many biologically active molecules. The N-acyl sulfonamide moiety, in particular, is a key feature in a number of enzyme inhibitors.[2]

Potential as an Enzyme Inhibitor:

The structure of the title compound is analogous to substrates or inhibitors of various enzymes, particularly those that recognize amino acids or benzoic acid derivatives. For instance, compounds with sulfonamide moieties are classic inhibitors of carbonic anhydrases.[2] It is plausible that (4-Diethylsulfamoyl-benzoylamino)-acetic acid could be screened against a panel of enzymes, such as:

  • Proteases: The amide bond and flanking groups could mimic a peptide substrate.

  • Kinases: The aromatic and sulfonamide groups could interact with the ATP-binding pocket.

  • Carbonic Anhydrases: The sulfonamide group is a well-known zinc-binding pharmacophore for this class of enzymes.[2]

  • Adenovirus Replication Inhibitors: Structurally related 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues have shown potent anti-adenoviral activity.[7][8]

Experimental Workflow for In Vitro Screening as an Enzyme Inhibitor

This section outlines a detailed, self-validating workflow for the initial in vitro characterization of a novel compound like (4-Diethylsulfamoyl-benzoylamino)-acetic acid as a potential enzyme inhibitor.[9]

G A Phase 1: Primary Screening B Single-Point Assay (High Compound Concentration, e.g., 10-50 µM) A->B C Calculate % Inhibition B->C D Identify 'Hits' (e.g., >50% Inhibition) C->D E Phase 2: Potency Determination D->E Active F Dose-Response Assay (Serial Dilutions of Hits) E->F G Generate Inhibition Curve F->G H Calculate IC50 Value (Non-linear Regression) G->H I Phase 3: Mechanism of Action (MoA) Study H->I Potent J Enzyme Kinetics Assays (Varying Substrate and Inhibitor Concentrations) I->J K Generate Lineweaver-Burk or Michaelis-Menten Plots J->K L Determine Inhibition Type (Competitive, Non-competitive, etc.) K->L

Caption: Workflow for in vitro enzyme inhibitor characterization.

Protocol 1: Primary Screening and IC50 Determination

This protocol describes a typical spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Target enzyme

  • Enzyme-specific substrate (that produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • (4-Diethylsulfamoyl-benzoylamino)-acetic acid (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM. Include a "no inhibitor" control (DMSO vehicle only).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • Test compound solution at various concentrations.

    • Enzyme solution (at a fixed, optimized concentration).

  • Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the compound to bind to the enzyme.[9]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10-20 minutes) at the appropriate wavelength for the product.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Self-Validation: The use of triplicate wells and a full dose-response curve provides statistical robustness. The quality of the fit (e.g., R² value) for the non-linear regression validates the determined IC50.

Protocol 2: Mechanism of Action (MoA) Study

This protocol determines the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence and absence of the inhibitor to elucidate the mechanism of inhibition.[9]

Methodology:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix should include a range of substrate concentrations (e.g., 0.1x to 10x the known Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

  • Procedure: Follow the same procedure as the IC50 determination (Protocol 1), initiating the reaction by adding the substrate.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).

    • Analyze the changes in Vmax and Km to determine the inhibition type:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Illustrative Data Presentation

The results from these studies can be summarized in a clear, tabular format.

Table 2: Hypothetical Inhibition Data for Compound XYZ

ParameterValue
IC50 5.2 µM
Inhibition Type Competitive
Ki 2.1 µM

Conclusion and Future Directions

(4-Diethylsulfamoyl-benzoylamino)-acetic acid represents a molecule with significant potential for biological activity due to its N-acyl sulfonamide scaffold. While direct experimental data is currently lacking in the public domain, this guide provides a robust framework for its synthesis and systematic in vitro evaluation as a potential enzyme inhibitor. The proposed workflows are based on well-established, reliable methodologies that can be adapted to screen this compound against various biological targets. Future research should focus on the actual synthesis and screening of this compound against a diverse panel of enzymes to uncover its true biological function and therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • Laverny, A., et al. (2019). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. [Link]

  • Öberg, C. T., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. Journal of Medicinal Chemistry. [Link]

  • Gricajeva, A., et al. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Organic & Biomolecular Chemistry. [Link]

  • Chiacchio, M. A., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Kletnieks, E., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Kletnieks, E., et al. (2022). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

  • Sakamoto, S., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (2020). Schotten–Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Ghzaiel, S., et al. (2020). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. Catalysts. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • da Silva, E. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]

  • Appelbaum, E., et al. (2009). Inhibitor screening of proprotein convertases using positional scanning libraries. Methods in Molecular Biology. [Link]

  • ResearchGate. (2025). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. [Link]

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An In-depth Technical Guide to the Putative Phase II Metabolism of Ethebenecid

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethebenecid, chemically known as p-diethylsulfamoylbenzoic acid, is a compound of interest for which the metabolic fate, particularly through Phase II conjugation pathways, is not yet fully elucidated in publicly available literature. This guide provides a comprehensive, predictive framework for the Phase II metabolism of ethebenecid based on its chemical structure and the known metabolic pathways of structurally analogous compounds, most notably probenecid. We will delve into the probable enzymatic reactions, propose hypothetical metabolic pathways, and outline detailed, state-of-the-art experimental workflows for the definitive identification and quantification of its metabolites. This document serves as a foundational resource for researchers initiating studies on the pharmacokinetics and metabolism of ethebenecid, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Imperative of Understanding Ethebenecid's Metabolism

The therapeutic efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic pathway. Phase II metabolism, or the conjugation phase, is a critical step in the detoxification and elimination of drugs and their metabolites.[1] By increasing the hydrophilicity of molecules, Phase II reactions facilitate their excretion from the body.[1] For ethebenecid, a comprehensive understanding of its Phase II metabolism is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety in a clinical context.

Currently, there is a conspicuous absence of published data specifically detailing the Phase II metabolic pathway of ethebenecid. However, by examining its chemical structure and drawing parallels with the well-characterized metabolism of probenecid, a structurally and functionally similar uricosuric agent, we can construct a robust, predictive model of its metabolic fate.

Structural Analysis and Putative Phase II Metabolic Pathways of Ethebenecid

The chemical structure of ethebenecid is p-diethylsulfamoylbenzoic acid.

Caption: Chemical structure and key features of Ethebenecid.

Based on its functional groups, the following Phase II conjugation reactions are predicted:

Glucuronidation: The Primary Pathway

The most prominent and predictable Phase II metabolic pathway for ethebenecid is glucuronidation of the carboxylic acid moiety. This is a common and major route of elimination for many drugs containing a carboxyl group.[1] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver.[1] The resulting acyl glucuronide conjugate is significantly more water-soluble and readily excreted in urine and/or bile.

The metabolism of probenecid, which also possesses a carboxylic acid group, is known to extensively involve glucuronide conjugation.[2][3][4] This provides a strong precedent for predicting a similar metabolic fate for ethebenecid.

Glucuronidation_Pathway Ethebenecid Ethebenecid (p-diethylsulfamoylbenzoic acid) Glucuronide Ethebenecid Acyl Glucuronide Ethebenecid->Glucuronide UDP-glucuronosyltransferase (UGT) + UDPGA

Caption: Proposed primary Phase II metabolic pathway for ethebenecid.

Other Potential, Minor Pathways

While glucuronidation is anticipated to be the major pathway, other minor Phase II reactions could potentially occur, although likely to a much lesser extent.

  • Sulfation: The carboxylic acid group could theoretically undergo sulfation, though this is a less common pathway for carboxylic acids compared to hydroxyl or amino groups.

  • Amino Acid Conjugation: Conjugation with amino acids, such as glycine or glutamine, is another possibility for carboxylic acid-containing compounds, but this is generally a less significant pathway in humans compared to glucuronidation.

It is important to note that the sulfonamide group in ethebenecid is N,N-disubstituted, which makes it sterically hindered and generally resistant to direct conjugation.

Experimental Workflows for the Elucidation of Ethebenecid's Phase II Metabolism

To empirically validate the predicted metabolic pathways, a systematic, multi-tiered experimental approach is essential. The following protocols outline the core methodologies for a comprehensive investigation.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.

3.1.1. Experimental Protocol: Incubation with Human Liver Microsomes (HLMs)

  • Objective: To assess the potential for glucuronidation of ethebenecid.

  • Materials:

    • Ethebenecid

    • Pooled Human Liver Microsomes (HLMs)

    • UDPGA (uridine 5'-diphospho-glucuronic acid)

    • Alamethicin (a pore-forming agent to ensure UDPGA access to UGTs)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard (for analytical quantification)

  • Procedure:

    • Pre-incubate HLMs with alamethicin in potassium phosphate buffer at 37°C.

    • Add ethebenecid to the incubation mixture.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the parent compound and potential glucuronide conjugates using LC-MS/MS.

3.1.2. Experimental Protocol: Incubation with Human Hepatocytes

  • Objective: To obtain a more complete metabolic profile, including both Phase I and Phase II metabolites, in a system that more closely mimics the in vivo environment.

  • Materials:

    • Cryopreserved or fresh human hepatocytes

    • Hepatocyte culture medium

    • Ethebenecid

    • Acetonitrile

    • Internal standard

  • Procedure:

    • Thaw and culture human hepatocytes according to the supplier's protocol.

    • Treat the hepatocytes with ethebenecid at various concentrations.

    • Collect samples of the culture medium and cell lysates at different time points.

    • Terminate the reactions with ice-cold acetonitrile containing an internal standard.

    • Process the samples for LC-MS/MS analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM Human Liver Microsomes + Ethebenecid + UDPGA Metabolite_ID Metabolite Identification (LC-MS/MS) HLM->Metabolite_ID Hepatocytes Human Hepatocytes + Ethebenecid Hepatocytes->Metabolite_ID Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Animal_Model Animal Model Dosing (e.g., Rat, Mouse) Sample_Collection Plasma, Urine, Feces Collection Animal_Model->Sample_Collection Sample_Collection->Metabolite_Profiling

Caption: A streamlined workflow for ethebenecid metabolism studies.

Analytical Techniques for Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of drug metabolites.

Key Analytical Steps:

  • Chromatographic Separation: Utilize a reverse-phase HPLC column to separate ethebenecid from its more polar metabolites.

  • Mass Spectrometric Detection:

    • Full Scan MS: To identify the molecular ions of potential metabolites. The mass of a glucuronide conjugate will be the mass of the parent drug + 176 Da.

    • Product Ion Scans (MS/MS): To obtain fragmentation patterns of the parent drug and its metabolites. The characteristic loss of the glucuronic acid moiety (176 Da) from the metabolite is a strong indicator of a glucuronide conjugate.

  • Quantification: Develop a validated LC-MS/MS method using a stable isotope-labeled internal standard for the accurate quantification of ethebenecid and its major metabolites in biological matrices.

Table 1: Predicted Mass Transitions for Ethebenecid and its Glucuronide Conjugate

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ethebenecid258.1To be determined experimentally
Ethebenecid Acyl Glucuronide434.1258.1 (loss of glucuronide)

In Vivo Studies: Confirmation and Pharmacokinetic Profiling

Following the in vitro characterization, in vivo studies in appropriate animal models (e.g., rats, mice) are necessary to confirm the metabolic pathways and to determine the pharmacokinetic profile of ethebenecid and its metabolites.

Experimental Design:

  • Administer ethebenecid to the animal models via the intended clinical route.

  • Collect blood, urine, and feces at multiple time points.

  • Process and analyze the samples using the validated LC-MS/MS method to quantify the concentrations of ethebenecid and its metabolites over time.

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for both the parent drug and its metabolites.

Conclusion and Future Directions

While definitive experimental data on the Phase II metabolism of ethebenecid is currently lacking, a robust predictive framework can be established based on its chemical structure and the known metabolic pathways of the analogous compound, probenecid. The primary anticipated metabolic route is the glucuronidation of the carboxylic acid group, leading to the formation of an acyl glucuronide conjugate that is readily excreted.

The experimental workflows detailed in this guide provide a clear and comprehensive roadmap for researchers to systematically investigate and confirm the Phase II metabolic pathways of ethebenecid. The successful elucidation of these pathways is a critical step in the preclinical and clinical development of ethebenecid, providing essential insights into its disposition, safety, and potential for drug-drug interactions. Future research should focus on executing these studies to move from a predictive model to a definitive understanding of ethebenecid's metabolism.

References

  • Cunningham, R. F., & Perrier, D. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135-151.
  • Taylor & Francis Group. (n.d.). Probenecid – Knowledge and References. Retrieved from [Link]

  • Probenecid. (n.d.). In Drugs.com. Retrieved from [Link]

  • González-Sánchez, E., et al. (2021).
  • Phebra. (n.d.). PRODUCT INFORMATION - Probenecid. Retrieved from [Link]

  • Medsafe. (2024). Probenecid-AFT, Probenecid 500 mg film coated tablets - NEW ZEALAND DATA SHEET. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETEBENECID. Retrieved from [Link]

  • PubChem. (n.d.). Ethylenedicysteine. In PubChem. Retrieved from [Link]

  • University of Basrah. (n.d.). Phase II (Conjugation) Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Ethylenediamine tetraethanol. In PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Probenecid. In PubChem. Retrieved from [Link]

  • Chem Help ASAP. (2020, August 23). phase 2 drug metabolism [Video]. YouTube. [Link]

  • PubChem. (n.d.). Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1). In PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Etobenzanid. In PubChem. Retrieved from [Link]

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An In-depth Technical Guide to N-(Sulfamoylbenzoyl)glycine Derivatives: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, potential mechanisms of action, and analytical methodologies for N-(sulfamoylbenzoyl)glycine derivatives. While direct experimental data for 4-diethylsulfamoylbenzoic acid glycine derivative is limited in publicly accessible literature, this document leverages established principles and data from closely related analogs to provide a robust framework for researchers, scientists, and drug development professionals. The guide emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale for N-(Sulfamoylbenzoyl)glycine Derivatives

The conjugation of a benzoic acid scaffold with the amino acid glycine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic profile of a lead compound. Glycine conjugation can improve aqueous solubility, facilitate metabolic processes, and potentially modulate interactions with biological targets.[1] The incorporation of a sulfamoyl group (SO₂NR₂) introduces a key functional moiety known for its diverse biological activities, including antimicrobial, antidiabetic, and diuretic properties. The specific substitution on the sulfamoyl nitrogen, such as the diethyl groups in the titular compound, allows for the fine-tuning of lipophilicity and steric interactions, which can significantly impact biological efficacy and selectivity.

This guide will use N-({4-[(4-bromophenyl)sulfonyl]benzoyl})-L-valine and other related structures as illustrative examples to provide concrete data and protocols, given the wealth of published information on their synthesis and biological evaluation.[2] The principles and techniques described herein are directly applicable to the study of 4-diethylsulfamoylbenzoic acid glycine derivative.

Synthesis and Purification

The synthesis of N-(sulfamoylbenzoyl)glycine derivatives is typically achieved through a robust and scalable acylation reaction. The most common and reliable method is a variation of the Schotten-Baumann reaction, which involves the reaction of an acid chloride with an amino acid in the presence of a base.[3]

Synthetic Pathway

The general synthetic route involves two main steps: the formation of the sulfamoylbenzoyl chloride intermediate and its subsequent reaction with glycine.

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: N-Acylation (Schotten-Baumann) 4_diethylsulfamoylbenzoic_acid 4-(Diethylsulfamoyl)benzoic Acid acid_chloride 4-(Diethylsulfamoyl)benzoyl Chloride 4_diethylsulfamoylbenzoic_acid->acid_chloride Chlorinating Agent thionyl_chloride SOCl₂ or Oxalyl Chloride glycine Glycine product N-[4-(Diethylsulfamoyl)benzoyl]glycine acid_chloride->product Glycine, Base base Aqueous Base (e.g., NaOH)

Caption: General synthetic pathway for N-(sulfamoylbenzoyl)glycine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative N-(Sulfamoylbenzoyl)amino Acid

This protocol is adapted from the synthesis of N-({4-[(4-bromophenyl)sulfonyl]benzoyl})-L-valine and is directly applicable for glycine.[2]

  • Preparation of the Acid Chloride (Intermediate 1):

    • To a solution of 4-(diethylsulfamoyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is then refluxed for 2-4 hours until the evolution of gas ceases.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-(diethylsulfamoyl)benzoyl chloride, which can be used in the next step without further purification.

  • N-Acylation of Glycine (Final Product):

    • Dissolve glycine (1.1 equivalents) in an aqueous solution of 1 M sodium hydroxide (2.2 equivalents) and cool to 0-5 °C in an ice bath.

    • Separately, dissolve the crude acid chloride (1 equivalent) in a water-immiscible organic solvent like dichloromethane.

    • Add the acid chloride solution dropwise to the cold glycine solution under vigorous stirring, maintaining the pH between 9-11 by the concurrent addition of 2 M NaOH.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.

    • Separate the aqueous layer and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

Purification and Characterization

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Characterization Techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., C=O, N-H, S=O).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight ~314.35 g/mol Influences diffusion and membrane permeability.
logP (Octanol/Water) ~1.5 - 2.5Indicates the lipophilicity of the compound. A moderate logP is often desirable for oral bioavailability, balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~100-120 ŲA key indicator of drug transport properties, particularly blood-brain barrier penetration. Values in this range suggest moderate cell permeability.
pKa (Acidic) ~3.5 - 4.5The carboxylic acid moiety will be ionized at physiological pH, which can impact solubility and receptor binding.
Aqueous Solubility Moderately SolubleThe presence of both polar (carboxylic acid, sulfonamide) and non-polar (diethyl, phenyl) groups suggests moderate solubility in aqueous media. The ionized form at physiological pH will be more soluble.

Note: These are estimated values and should be confirmed experimentally.

Potential Biological Activities and Mechanisms of Action

Based on the structural motifs present in 4-diethylsulfamoylbenzoic acid glycine derivative, several potential biological activities can be hypothesized.

Antimicrobial Activity

Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. The presence of the sulfonamide moiety suggests that this class of compounds could exhibit antimicrobial properties.[3]

Hypothesized Mechanism of Action:

Antimicrobial_MoA Compound N-(Sulfamoylbenzoyl)glycine Derivative DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Competitive Inhibition Folic_Acid_Synthesis Folic Acid Synthesis DHPS->Folic_Acid_Synthesis PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Bacterial_Growth Bacterial Growth Folic_Acid_Synthesis->Bacterial_Growth Folic_Acid_Synthesis->Bacterial_Growth Inhibition

Caption: Hypothesized antimicrobial mechanism of action via competitive inhibition of DHPS.

Antidiabetic Activity

Derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have shown potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase.[4] These enzymes are involved in carbohydrate digestion, and their inhibition can help to control postprandial hyperglycemia.

Glycine Transporter (GlyT) Inhibition

The structural similarity to glycine suggests that these compounds could potentially interact with glycine transporters.[5] GlyT1 and GlyT2 are responsible for the reuptake of glycine in the central nervous system. Inhibitors of these transporters are being investigated for the treatment of various neurological and psychiatric disorders.

In Vitro and In Vivo Evaluation Strategies

A systematic approach to evaluating the biological activity of a novel compound is crucial. The following workflows outline standard assays for assessing the potential activities discussed above.

Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Biofilm Biofilm Inhibition Assay MBC->Biofilm DHPS_Assay DHPS Enzyme Inhibition Assay Biofilm->DHPS_Assay

Caption: A tiered workflow for evaluating antimicrobial potential.

Protocol for MIC Determination (Broth Microdilution):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico ADMET Profiling

Early assessment of a compound's ADMET properties is critical for identifying potential liabilities.

ParameterPrediction Tool/MethodDesired Outcome for a Drug Candidate
Absorption SwissADME, QikPropHigh Caco-2 permeability; good oral absorption.
Distribution SwissADME, QikPropModerate plasma protein binding; ability to cross relevant biological barriers (e.g., blood-brain barrier if CNS-targeted).
Metabolism SwissADME, StarDropPrediction of major cytochrome P450 (CYP) isoforms involved in metabolism; identification of potential metabolic liabilities.
Excretion In silico modelsPrediction of the major route of elimination (renal or hepatic).
Toxicity DEREK Nexus, TOPKATLow predicted mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

Conclusion

While the specific compound 4-diethylsulfamoylbenzoic acid glycine derivative remains to be fully characterized in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for its synthesis, characterization, and biological evaluation. By leveraging data from closely related analogs, researchers can design and execute experiments with a high degree of scientific rigor. The N-(sulfamoylbenzoyl)glycine scaffold represents a promising area for further investigation, with potential applications in antimicrobial, antidiabetic, and neurological drug discovery.

References

  • PubChem Compound Summary for CID 24699837, N-[4-(Dimethylamino)benzoyl]glycine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 130998, N-(((4-Benzoylamino)phenyl)sulfonyl)glycine. National Center for Biotechnology Information. [Link]

  • Conjugation of benzoate with glycine. Reactome Pathway Database. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

  • AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE) Chapter: 13. Not specified. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • The glycine deportation system and its pharmacological consequences. PMC. [Link]

  • The electronic effects of benzoic acid substituents on glycine conjugation. PubMed. [Link]

  • Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. PubMed. [Link]

  • Practical organic pharmaceutical chemistry III Fourth class / 2st semester 2023-2024 Lab 5 Synthesis of Benzoyl Glycine. Not specified. [Link]

  • The condensation product of benzoic acid and glycine is hippuric acid. Draw out this reaction. Study.com. [Link]

  • Mode of Action of Glycine on the Biosynthesis of Peptidoglycan. PMC. [Link]

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

  • Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Raines Lab. [Link]

  • Mode of action of glycine on the biosynthesis of peptidoglycan. PubMed. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. [Link]

  • Conjugation of benzoate with glycine | Pathway. PubChem. [Link]

  • N-benzoyl glycine. PharmaCompass.com. [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. [Link]

  • Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • Analysis of the growth and physicochemical properties of the newly developed stilbazolium derivative 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal: an effective material for nonlinear optical applications. RSC Publishing. [Link]

Sources

Technical Guide: Uricosuric Drug Metabolite Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Precision in Safety Testing and Bioanalysis

Executive Summary

The development of uricosuric agents—drugs that enhance uric acid excretion via renal transporter inhibition (e.g., URAT1, GLUT9)—is frequently bottlenecked by complex metabolic profiles. For compounds like Benzbromarone, Lesinurad, and Probenecid, metabolites are not merely elimination products; they are often pharmacologically active or toxicologically distinct.

This guide addresses the critical engineering of metabolite reference standards . These high-purity molecular tools are the absolute prerequisite for compliance with FDA/ICH Metabolites in Safety Testing (MIST) guidelines. Without validated standards, researchers cannot quantify disproportionate metabolites, assess drug-induced liver injury (DILI) risk, or validate bioanalytical methods with the necessary rigor.

Mechanistic & Metabolic Landscape

To design a reference standard, one must first understand the biological target and the metabolic transformation. Uricosurics function by inhibiting reabsorption transporters in the proximal tubule.[1] However, their lipophilicity—required for membrane permeability—often necessitates extensive Phase I (oxidation) and Phase II (glucuronidation) metabolism.

1.1 The Benzbromarone Paradigm

Benzbromarone remains the archetypal case study. While highly effective, it carries a risk of hepatotoxicity linked to bioactivation.[1]

  • Primary Pathway: CYP2C9 hydroxylates the benzofuran ring to form 6-hydroxybenzbromarone (active metabolite).

  • Toxicity Pathway: Further oxidation yields 1',6-dihydroxybenzbromarone , which can form a reactive quinone methide intermediate. This electrophile binds to glutathione (GSH) or cellular proteins, triggering immune-mediated toxicity.

Implication for Standards: You cannot rely solely on the parent drug standard. You must synthesize and characterize the specific oxidative metabolites to monitor safety margins.

1.2 Visualization: Mechanism & Bioactivation

The following diagram illustrates the dual pathway of therapeutic action versus toxic bioactivation.

G cluster_0 Metabolic Bioactivation Parent Benzbromarone (Parent Drug) Target Renal Proximal Tubule (URAT1 / GLUT9 Inhibition) Parent->Target Therapeutic Action Metab1 6-Hydroxybenzbromarone (Active Metabolite) Parent->Metab1 CYP2C9 (Major Pathway) Excretion Renal Excretion (Uric Acid Lowering) Target->Excretion Metab2 1',6-Dihydroxybenzbromarone (Precursor) Metab1->Metab2 CYP2C9/3A4 Reactive Quinone Methide (Reactive Electrophile) Metab2->Reactive Oxidation Tox Protein Adducts / DILI (Hepatotoxicity) Reactive->Tox Covalent Binding

Figure 1: Dual pathway of Benzbromarone showing therapeutic inhibition of URAT1 and parallel metabolic activation leading to potential toxicity.

Reference Standard Engineering: The Core Directive

A "reference standard" is defined by its characterization, not just its label. For metabolite standards, where commercial availability is often limited, de novo synthesis and rigorous validation are required.

2.1 Synthesis Strategy
  • Stable Isotope Labeling (SIL): For quantitative bioanalysis (LC-MS/MS), the internal standard (IS) must act as a perfect mirror of the analyte.[2]

    • Recommendation: Use

      
      C  or 
      
      
      
      N
      labeling over Deuterium (
      
      
      H).
    • Causality: Deuterium can suffer from H/D exchange in protic solvents and may cause a chromatographic retention time shift (the "deuterium isotope effect"), separating the IS from the analyte and negating its ability to compensate for matrix effects.

  • Regioselectivity: For hydroxylated metabolites (e.g., 6-OH vs 1'-OH benzbromarone), synthesis must be regioselective. If a mixture is produced, preparative HPLC is mandatory to isolate the specific isomer.

2.2 The Self-Validating Characterization Protocol

Trustworthiness is established through Orthogonal Analysis . No single method is sufficient.

TechniquePurposeSelf-Validating Check
1H & 13C NMR Structural Identity2D NMR (NOESY/HMBC) is required to confirm the exact position of hydroxylation (regiochemistry).
qNMR (Quantitative NMR) Purity AssignmentUses an internal standard (e.g., Maleic acid) with traceable purity. Validates the mass balance independent of UV response factors.
HPLC-UV/DAD Chromatographic PurityMust use two dissimilar columns (e.g., C18 and Phenyl-Hexyl) to ensure no co-eluting impurities ("peak homogeneity").
HRMS (High-Res Mass Spec) Molecular FormulaExact mass (<5 ppm error) confirms elemental composition.
TGA / KF Volatiles/WaterThermogravimetric Analysis (TGA) or Karl Fischer (KF) determines non-chromatographic impurities (water/solvents) that dilute potency.
Bioanalytical Implementation (LC-MS/MS)

Once characterized, the standard is the calibrator for bioanalysis.

3.1 The "Cross-Signal" Hazard

A common failure mode in uricosuric metabolite analysis is In-Source Fragmentation .

  • Scenario: An acyl glucuronide metabolite (e.g., of Probenecid) may thermally degrade back to the parent drug in the ESI source before mass filtration.

  • Result: The parent drug signal is artificially inflated by the metabolite.

  • Solution: Chromatographic separation is non-negotiable. The metabolite and parent must elute at different times.

3.2 Workflow Visualization: Characterization to Assay

This workflow ensures that the standard used in the assay is traceable and valid.

Workflow cluster_validation Orthogonal Validation Start Crude Metabolite Synthesis Purify Prep-HPLC / Crystallization Start->Purify Identity Structural ID (1H-NMR, NOESY, HRMS) Purify->Identity Purity Purity Assignment (HPLC + qNMR + KF) Identity->Purity Structure Confirmed CoA Certificate of Analysis (CoA) Defined Potency (e.g., 98.2%) Purity->CoA Mass Balance Calculation Stock Stock Solution Prep (Corrected for Purity/Salt) CoA->Stock Assay LC-MS/MS Method Validation (MIST Compliance) Stock->Assay

Figure 2: The "Chain of Custody" for data integrity, moving from crude synthesis to a validated bioanalytical assay.

Experimental Protocol: Stock Solution Qualification

This protocol ensures the physical standard is correctly translated into a liquid calibrator.

Objective: Prepare a primary stock solution of 6-Hydroxybenzbromarone for LC-MS/MS.

  • Equilibration: Allow the reference standard vial to reach room temperature (prevent condensation).

  • Weighing: Weigh a minimum of 2 mg into a volumetric flask using a 5-place analytical balance.

    • Why: Weighing errors <1% are required. Smaller masses increase relative error.

  • Solvent Selection: Dissolve in DMSO or Methanol .

    • Note: Uricosurics are lipophilic. Avoid aqueous buffers for stocks to prevent precipitation.

  • Concentration Correction: Apply the Purity Factor from the CoA.

    
    
    
  • Verification (The Self-Validating Step):

    • Prepare a second, independent stock from a separate weighing.

    • Analyze both stocks by HPLC-UV.

    • Acceptance Criteria: The response factor (Area/Conc) of the two stocks must agree within ±5% . If not, discard both and restart.

Regulatory Context (MIST)

The FDA Safety Testing of Drug Metabolites guidance dictates that metabolites present at >10% of total drug-related exposure (AUC) at steady state must be evaluated for safety.[3][4]

  • Disproportionate Metabolites: If a metabolite is abundant in humans but low/absent in animal toxicology species, it requires separate safety testing.[5]

  • Actionable Insight: Early identification using these reference standards in Phase I trials prevents late-stage clinical holds.

References
  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[4][5][6][7][8] [Link]

  • ICH Harmonised Guideline. (2009). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. [Link]

  • Yu, H., & Tweedie, D. (2013). The Challenge of Metabolites in Safety Testing (MIST). Chemical Research in Toxicology. [Link]

  • Fabre, G., et al. (2005). Mechanism of Action and Toxicity of Benzbromarone. Hepatology. [Link]

  • Wong, P., & Bruenner, B. (2016). Internal Standard Selection in LC-MS/MS Bioanalysis. The AAPS Journal. [Link]

Sources

Molecular weight and pKa of 2-[4-(diethylsulfamoyl)benzoyl]amino]acetic acid

[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]

This compound acts as a Phase II metabolite of Etebenecid, formed via amino acid conjugation in the liver. It represents a classic N-acyl glycine structure, linking a benzoic acid derivative to glycine.[1][2]

Nomenclature & Identifiers
  • Systematic Name: 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid[1]

  • Common Synonyms: Etebenecid glycine conjugate; N-Etebenecidoyl glycine; 4-(Diethylsulfamoyl)hippuric acid.[1]

  • Parent Drug: Etebenecid (4-(diethylsulfamoyl)benzoic acid).[1]

  • Chemical Class: N-benzoylglycine (Hippuric acid derivative); Sulfonamide.[1]

Molecular Formula & Weight

The molecular weight is derived from the atomic composition

ElementCountAtomic Mass (Da)Subtotal
Carbon (C)1312.011156.143
Hydrogen (H)181.00818.144
Nitrogen (N)214.00728.014
Oxygen (O)515.99979.995
Sulfur (S)132.06532.065
Total MW 314.36 g/mol
  • Monoisotopic Mass: 314.0936 Da[1]

  • Exact Mass: 314.09364 Da[1]

Structural Visualization

The molecule consists of three distinct functional zones: the Ionizable Carboxyl Tail (Glycine), the Amide Linker , and the Hydrophobic Sulfonamide Head .

ChemicalStructureSulfonamideDiethylsulfamoyl Group(Hydrophobic/Neutral)BenzeneBenzoyl Ring(Scaffold)Sulfonamide->Benzene Para-substitutionAmideAmide Linker(-CO-NH-)Benzene->Amide ConjugationGlycineGlycine Moiety(-CH2-)Amide->GlycineCarboxylCarboxylic Acid(Ionizable, pKa ~3.5)Glycine->Carboxyl Acidic Center

Figure 1: Structural connectivity showing the electron-withdrawing sulfonamide group and the ionizable carboxylic acid tail.[1]

Physicochemical Properties: pKa & Solubility[1]

Understanding the ionization behavior is critical for isolation, chromatography, and bioavailability studies.

Dissociation Constant (pKa)

The molecule possesses one acidic proton located on the glycine carboxyl group. The sulfonamide moiety is

  • Predicted pKa: 3.45 ± 0.10 [1]

  • Reference Standard: Hippuric acid (N-benzoylglycine) has a pKa of 3.62 .[1]

  • Mechanistic Insight: The 4-(diethylsulfamoyl) group is a strong Electron Withdrawing Group (EWG). Through the benzene ring, it exerts an inductive (

    
    ) and mesomeric (
    
    
    ) effect that pulls electron density away from the amide and carboxyl groups. This stabilization of the carboxylate anion (
    
    
    ) lowers the pKa relative to unsubstituted hippuric acid.[1]
Solubility Profile
  • Low pH (< 3.0): The molecule exists in its neutral, protonated form (

    
    ). Solubility in water is low; high solubility in organic solvents (Ethyl Acetate, Methanol).
    
  • High pH (> 5.0): The molecule exists as a water-soluble carboxylate anion (

    
    ).[1]
    
  • LogP (Octanol/Water): Estimated at 1.2 – 1.5 . The hydrophobic diethyl and phenyl groups are balanced by the polar amide and acid, making it moderately lipophilic.

Biological Context: Metabolism of Etebenecid[1]

Etebenecid is a uricosuric agent used to treat gout and prolong the half-life of penicillin.[1] Like Probenecid, it undergoes hepatic metabolism.

Metabolic Pathway

The primary route of elimination involves conjugation with glycine within the mitochondrial matrix of hepatocytes, catalyzed by Glycine N-Acyltransferase (GLYAT) .[1]

MetabolismEtebenecidEtebenecid(Parent Drug)ActivationCoA Activation(Acyl-CoA Synthetase)Etebenecid->ActivationIntermediateEtebenecid-CoA(Intermediate)Activation->IntermediateConjugationGlycine Conjugation(GLYAT Enzyme)Intermediate->Conjugation+ GlycineMetabolite2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid(Major Urinary Metabolite)Conjugation->Metabolite- CoA

Figure 2: The Phase II metabolic pathway converting Etebenecid to its glycine conjugate for renal excretion.[1]

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To experimentally validate the pKa of the carboxylic acid moiety.

Reagents:

  • Analyte: ~10 mg of pure 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid.[1]

  • Titrant: 0.01 M Carbonate-free NaOH (standardized).[1]

  • Solvent: 0.1 M KCl (ionic strength adjuster) in degassed water.

Workflow:

  • Dissolution: Dissolve 10 mg of the compound in 20 mL of 0.1 M KCl. If solubility is poor, use a co-solvent method (e.g., 20% Methanol) and apply the Yasuda-Shedlovsky extrapolation to zero organic solvent.[1]

  • Acidification: Add a known excess of 0.01 M HCl to ensure the starting species is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.01 M NaOH under nitrogen atmosphere at 25°C. Record pH every 10 µL.

  • Calculation: Plot pH vs. Volume of NaOH. Determine the equivalence point using the first derivative method (

    
    ). The pKa corresponds to the pH at the half-equivalence point (Henderson-Hasselbalch).[1]
    
Protocol B: Molecular Weight Confirmation via LC-MS/MS

Objective: To confirm identity and purity in biological matrices (e.g., urine).[1]

Instrument Settings:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids).

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

Data Interpretation:

  • Parent Ion (

    
    ):  Expect a peak at m/z 313.09 .[1]
    
  • Fragmentation Pattern (MS2):

    • Loss of Glycine (

      
      , 75 Da) 
      
      
      Product ion at m/z 238 (4-(diethylsulfamoyl)benzoate).
    • Loss of

      
       (44 Da) from glycine 
      
      
      Product ion at m/z 269 .

Summary Data Table

PropertyValueNotes
Molecular Weight 314.36 g/mol Average Mass
Exact Mass 314.0936 DaMonoisotopic
Formula

pKa (Acid) 3.45 (Predicted)Carboxylic acid group
pKa (Base) N/ASulfonamide is non-basic
LogP ~1.3Moderately lipophilic
H-Bond Donors 1Amide NH
H-Bond Acceptors 5Sulfone (2), Amide (1), Acid (2)

References

  • PubChem. (n.d.). Compound Summary: Hippuric Acid.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (n.d.). Etebenecid: Pharmacology and Metabolism. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Glycine, N-[4-[(trimethylsilyl)oxy]benzoyl]- (Mass Spec Data). Retrieved from [Link]

Methodological & Application

Application Note: HPLC Method for (4-Diethylsulfamoyl-benzoylamino)-acetic Acid Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of (4-Diethylsulfamoyl-benzoylamino)-acetic acid .

Molecule Identification:

  • IUPAC Name: 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid

  • Common Designation: Etebenecid Glycine Conjugate

  • Parent Drug: Etebenecid (4-diethylsulfamoylbenzoic acid)

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 314.36 g/mol

Context: This molecule is the Phase II glycine conjugate metabolite of Etebenecid , a uricosuric agent structurally homologous to Probenecid. Like Probenecid, Etebenecid inhibits renal tubular transport of organic anions.[2] In doping control and pharmacokinetic studies, monitoring the glycine conjugate is critical because the parent drug is extensively metabolized, often making the conjugate the primary urinary marker [1, 2].

The following method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection (adaptable to MS), optimized for the separation of the polar glycine conjugate from the less polar parent compound and endogenous matrix interferences.

Chemical Properties & Method Strategy

Physicochemical Profile

Understanding the molecule's behavior is the foundation of this protocol:

PropertyValue/DescriptionImpact on Method
Acid/Base Character Amphoteric (Sulfonamide + Carboxylic Acid)Critical: The terminal carboxylic acid (glycine moiety) has a pKa

3.5–3.8.
Hydrophobicity LogP

0.5 – 1.0 (Predicted)
More polar than the parent Etebenecid (LogP

2.2). It will elute earlier on a C18 column.
Chromophore Benzamide systemStrong UV absorption at 245–255 nm .
Method Development Logic
  • Stationary Phase: A C18 column is selected to provide sufficient retention for the aromatic core.

  • Mobile Phase pH: To ensure sharp peak shapes and reproducible retention, the mobile phase pH must be maintained below the pKa of the carboxylic acid (pH < 3.0). This suppresses ionization (

    
     vs 
    
    
    
    ), increasing hydrophobicity and interaction with the C18 phase [3].
  • Gradient Elution: Required to separate the early-eluting glycine conjugate from the late-eluting parent drug and other hydrophobic matrix components.

Metabolic Pathway & Workflow Visualization

Figure 1: Metabolic Formation

The parent drug Etebenecid undergoes conjugation with glycine in the liver/kidney, mediated by Glycine N-acyltransferase (GLYAT).

MetabolicPathway Etebenecid Parent Drug Etebenecid (Lipophilic) Enzyme Enzyme: Glycine N-acyltransferase (GLYAT) Etebenecid->Enzyme + Glycine Conjugate Target Analyte (4-Diethylsulfamoyl- benzoylamino)-acetic acid (Polar Conjugate) Enzyme->Conjugate Phase II Metabolism Excretion Renal Excretion (Urine) Conjugate->Excretion

Caption: Figure 1.[3] Biotransformation of Etebenecid to its glycine conjugate metabolite.

Figure 2: Analytical Workflow

Workflow cluster_prep Sample Preparation (Urine/Plasma) cluster_hplc HPLC Analysis Sample Sample Collection SPE Solid Phase Extraction (C18 Cartridge) Sample->SPE Elute Elution & Evaporation (N2 stream) SPE->Elute Recon Reconstitution (Mobile Phase A) Elute->Recon Inject Injection (10 µL) Recon->Inject Separation Separation (C18) Gradient Elution Inject->Separation Detect Detection UV @ 250 nm Separation->Detect

Caption: Figure 2. Step-by-step analytical workflow from sample preparation to detection.

Detailed Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Direct injection of urine is possible but often leads to column fouling. SPE is recommended for high sensitivity and column longevity.

Reagents:

  • Methanol (HPLC Grade)

  • 1% Formic Acid in Water

  • SPE Cartridges: C18 (e.g., Strata C18-E or Oasis HLB), 200mg/3mL.

Steps:

  • Conditioning: Wash cartridge with 2 mL Methanol, followed by 2 mL Water.

  • Loading: Acidify 1 mL of urine/plasma with 20 µL formic acid. Load onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash with 2 mL of 5% Methanol in 0.1% Formic Acid. (Removes highly polar salts and proteins).

    • Note: Do not use high organic content here, or you will elute the target glycine conjugate prematurely.

  • Elution: Elute with 2 mL of Methanol containing 1% Acetic Acid .

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A.

Protocol B: HPLC Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmStandard RP stationary phase for aromatic acids.
Mobile Phase A 10 mM Ammonium Formate or 0.1% Formic Acid in Water (pH ~3.0)Acidic pH suppresses carboxylic acid ionization, ensuring retention.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for this application.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°CImproves reproducibility of retention times.
Detection UV-Vis / PDA at 250 nm Maximum absorption of the benzamide chromophore [4].
Injection Vol 10 - 20 µLDependent on sample concentration.

Gradient Profile: The glycine conjugate is more polar than the parent. The gradient starts with high aqueous content to retain the conjugate, then ramps up to elute the parent drug.

Time (min)% Mobile Phase BEvent
0.05%Load/Retain polar conjugate
2.05%Isocratic hold
12.060%Linear ramp to elute parent drug
13.095%Column wash
15.095%Wash hold
15.15%Re-equilibration
20.05%Ready for next injection

Validation Parameters & Troubleshooting

Validation Criteria (ICH Guidelines)
  • Linearity:

    
     over the range of 0.1 – 50 µg/mL.
    
  • Recovery: Expect >85% recovery using the SPE method described above.

  • LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV detection.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols or ionization of the carboxyl group.Ensure Mobile Phase pH is < 3.0. Increase buffer concentration to 20mM if necessary.
Early Elution (No Retention) Analyte is too polar or column collapse.Reduce initial organic % to 0-2%. Ensure "dewetting" has not occurred in the C18 column.
Split Peaks Sample solvent mismatch.Ensure reconstitution solvent matches the initial mobile phase (5% ACN). Do not inject pure ACN.

References

  • Vree, T. B., et al. (1992). "Direct measurement of probenecid and its glucuronide conjugate by means of high pressure liquid chromatography in plasma and urine of humans."[4] Pharmacy World & Science.

  • Hekman, P. (1992). "Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine." Journal of Chromatography B.

  • Kütt, A., et al. (2018).[5] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters.

  • University of Toronto. "Interpreting UV-Vis Spectra: Effect of Conjugation."

(Note: While specific literature on the diethyl- analogue is scarce compared to the dipropyl- parent (Probenecid), the physicochemical principles cited above for Probenecid methods are directly applicable due to structural homology.)

Sources

Application Note: Quantitative Analysis of Etebenecid Glycine Conjugate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Etebenecid, a uricosuric agent, is structurally related to Probenecid and is primarily known for its role in inhibiting the renal tubular secretion of various drugs, thereby increasing their plasma concentrations and prolonging their therapeutic effect. The metabolic fate of Etebenecid is of significant interest in drug development and clinical pharmacology to fully understand its pharmacokinetic profile and potential drug-drug interactions. One of the key metabolic pathways for carboxylic acid-containing drugs is conjugation with amino acids, such as glycine. The resulting Etebenecid glycine conjugate is a more polar metabolite that is readily excreted.

Accurate and sensitive quantification of this conjugate is crucial for comprehensive pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for the direct measurement of drug metabolites in complex biological matrices.[1] This application note provides a detailed protocol for the development of a robust LC-MS/MS method for the quantification of the Etebenecid glycine conjugate, including proposed Multiple Reaction Monitoring (MRM) transition parameters, sample preparation, and chromatographic conditions.

Chemical Structures and Mass Spectrometric Properties

Etebenecid:

  • Chemical Formula: C13H19NO4S

  • Monoisotopic Mass: 285.10 Da

  • Structure: A benzenesulfonamide derivative with a carboxylic acid group.

Etebenecid Glycine Conjugate:

  • Formation: Etebenecid undergoes conjugation with glycine at its carboxylic acid moiety.

  • Chemical Formula: C15H22N2O5S

  • Monoisotopic Mass: 342.13 Da

Predicting MS/MS Transitions:

Given the absence of direct literature values for the Etebenecid glycine conjugate, the following MRM transitions are proposed based on the principles of mass spectrometry and known fragmentation patterns of similar structures. These parameters should serve as a starting point for method optimization.

The precursor ion in positive electrospray ionization (ESI+) mode is predicted to be the protonated molecule [M+H]+ at m/z 343.1. In negative electrospray ionization (ESI-) mode, the deprotonated molecule [M-H]- at m/z 341.1 is expected. Fragmentation of the conjugate is anticipated to occur at the amide bond formed between Etebenecid and glycine, as well as within the original Etebenecid structure.

Experimental Workflow

The overall experimental workflow for the analysis of the Etebenecid glycine conjugate in a biological matrix, such as plasma, is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample IS_Addition Addition of Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (Reversed-Phase C18) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 1: A schematic of the experimental workflow for the quantification of Etebenecid glycine conjugate.

Detailed Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[2]

  • Step 1: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Step 2: Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Step 3: Vortex the mixture for 1 minute.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 6: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Step 7: Vortex briefly and transfer to an autosampler vial for injection.

Liquid Chromatography

A reversed-phase C18 column is recommended for the separation of the moderately polar Etebenecid glycine conjugate from endogenous matrix components.[3]

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[4][5]

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes should be evaluated.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: The following table summarizes the proposed MRM transitions for Etebenecid and its glycine conjugate. Note: Collision energies (CE) are starting points and require optimization.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)
Etebenecid ESI-284.1240.115
ESI-284.1184.025
Etebenecid Glycine Conjugate ESI+343.1286.120
ESI+343.1156.030

The fragmentation logic for the proposed transitions is illustrated below.

fragmentation cluster_conjugate Etebenecid Glycine Conjugate [M+H]+ cluster_fragments Product Ions Parent m/z 343.1 Fragment1 m/z 286.1 (Loss of Glycine) Parent->Fragment1 CE ~20 eV Fragment2 m/z 156.0 (Sulfonamide Moiety) Parent->Fragment2 CE ~30 eV

Figure 2: Proposed fragmentation pathway for Etebenecid glycine conjugate in positive ESI mode.

Method Validation Considerations

A full validation of this method should be conducted according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: A calibration curve should be prepared over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[3]

  • Matrix Effect: Evaluation of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of Etebenecid glycine conjugate in biological matrices. The proposed MRM transitions, chromatographic conditions, and sample preparation protocol serve as a robust starting point for method optimization and validation. The successful application of this method will enable a more thorough characterization of the pharmacokinetics of Etebenecid.

References

  • Supplemental Data: Multiple Reaction Monitoring (MRM) Transitions, Declustering Potential (DP) and Collision Energy (CE) for each Microbial and Conjugate Metabolite Identified in this Study.
  • Effects of probenecid and cimetidine on the pharmacokinetics of nemonoxacin in healthy Chinese volunteers. Dove Medical Press.
  • List of MRM transitions for each of the detected metabolites. ResearchGate. Available at: [Link]

  • Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. ResearchGate. Available at: [Link]

  • (PDF) Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. ResearchGate. Available at: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

  • Quantitative analysis of drug metabolites in biological samples. Available at: [Link]

  • Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. Available at: [Link]

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Available at: [Link]

  • Identification of etazene (etodesnitazene) metabolites in human urine by LC-HRMS. Available at: [Link]

Sources

Application Note: Synthesis Protocol for (4-Diethylsulfamoyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This Application Note details the synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid , a primary acyl-glycine metabolite of the uricosuric agent Probenecid. This compound is critical for pharmacokinetic profiling, metabolic stability assays, and drug-drug interaction (DDI) studies involving renal organic anion transporters (OATs).

Retrosynthetic Analysis

The target molecule is a benzoyl-glycine conjugate.[1] While the classic Schotten-Baumann reaction (using acid chlorides in aqueous base) is historically significant, it often suffers from hydrolysis competition and purification challenges for sulfonamide-containing substrates.

Therefore, this protocol utilizes a two-step modern convergent synthesis :

  • Amide Coupling: Activation of Probenecid using EDC/HOBt to couple with Glycine Ethyl Ester. This prevents self-polymerization and ensures high regioselectivity.

  • Ester Hydrolysis: Mild saponification to release the free acid without degrading the sulfonamide moiety.

Retrosynthesis Target (4-Diethylsulfamoyl-benzoylamino)-acetic acid (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Probenecid (Carboxylic Acid) Disconnection->Precursor1 Precursor2 Glycine Ethyl Ester (Amine Source) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy isolating the amide bond formation.

Materials & Reagents

ReagentCAS No.[2][3][4]RoleEquiv.Purity Grade
Probenecid 57-66-9Starting Material1.0>98% (USP)
Glycine Ethyl Ester HCl 623-33-6Amine Partner1.2>99%
EDC·HCl 25952-53-8Coupling Agent1.5Reagent Grade
HOBt (anhydrous) 2592-95-2Racemization Suppressor1.2>98%
DIPEA (Hünig's Base) 7087-68-5Base3.0Anhydrous
DMF / DCM 68-12-2 / 75-09-2SolventsN/AAnhydrous
Lithium Hydroxide 1310-65-2Hydrolysis Agent2.0Monohydrate

Experimental Protocol

Phase A: Amide Coupling (Synthesis of Intermediate Ester)

Objective: Synthesize Ethyl (4-diethylsulfamoyl-benzoylamino)-acetate.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Probenecid (2.85 g, 10.0 mmol) in anhydrous DMF (30 mL).

  • Activation: Cool the solution to 0°C (ice bath). Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.88 g, 15.0 mmol). Stir for 30 minutes at 0°C to form the active ester.

    • Insight: HOBt is critical here to prevent N-acylurea side-product formation, ensuring the active ester intermediate is stable enough for the amine attack.

  • Addition: Add Glycine Ethyl Ester Hydrochloride (1.68 g, 12.0 mmol) to the mixture.

  • Basification: Dropwise, add DIPEA (5.2 mL, 30.0 mmol).

    • Note: The solution may become slightly cloudy. Ensure pH is >8 using wet pH paper.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Dilute reaction with EtOAc (150 mL).

    • Wash sequentially with: 1M HCl (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine (50 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Result: Crude ethyl ester (usually a viscous oil or off-white solid). Yield expectation: 85–95%.

Phase B: Ester Hydrolysis (Deprotection)

Objective: Isolate the final free acid N-(4-Diethylsulfamoylbenzoyl)glycine.

  • Dissolution: Dissolve the crude ester from Phase A in THF (20 mL).

  • Saponification: Add a solution of LiOH·H₂O (0.84 g, 20 mmol) in Water (10 mL).

  • Reaction: Stir vigorously at RT for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (acid).

  • Isolation:

    • Evaporate THF under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with water (20 mL).

    • Cool to 0°C and acidify carefully with 1M HCl to pH ~2.

    • Observation: The product should precipitate as a white solid.

  • Purification:

    • Filter the precipitate.[1][2][5]

    • Wash with cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove trace organic impurities.

    • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water (1:1).

Process Workflow & Logic

The following diagram illustrates the decision-making process and chemical workflow, ensuring a self-validating system.

SynthesisWorkflow Start Start: Probenecid Activation Activation (EDC/HOBt) 0°C, 30 min Start->Activation Coupling Coupling (+Gly-OEt) RT, 12h Activation->Coupling CheckTLC1 QC Check: TLC (Ester Formation?) Coupling->CheckTLC1 CheckTLC1->Coupling No (Extend Time) Workup Acid/Base Wash Isolate Ester CheckTLC1->Workup Yes Hydrolysis Hydrolysis (LiOH) THF/H2O Workup->Hydrolysis Acidification Acidify to pH 2 Precipitate Product Hydrolysis->Acidification CheckPurity QC Check: HPLC >98%? Acidification->CheckPurity Recryst Recrystallize (EtOH/H2O) CheckPurity->Recryst No Final Final Product (4-Diethylsulfamoyl-benzoylamino)-acetic acid CheckPurity->Final Yes Recryst->CheckPurity

Figure 2: Step-by-step synthesis and quality control workflow.

Quality Control & Expected Data

To validate the synthesis, the following analytical parameters must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)≥ 98.0% (Area %)
Mass Spec ESI-MS (Positive Mode)[M+H]⁺ = 315.1 ± 0.5 Da
Solubility DMSO/MethanolClear solution at 10 mg/mL
Expected NMR Characterization (DMSO-d₆)
  • δ 12.6 ppm (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 8.9 ppm (t, 1H): Amide proton (-CONH -).

  • δ 8.0 ppm (d, 2H): Aromatic protons (ortho to amide).

  • δ 7.8 ppm (d, 2H): Aromatic protons (ortho to sulfonamide).

  • δ 3.9 ppm (d, 2H): Glycine methylene (-NH-CH ₂-COOH).

  • δ 3.2 ppm (q, 4H): Ethyl methylene (-N(CH ₂CH₃)₂).

  • δ 1.1 ppm (t, 6H): Ethyl methyl (-N(CH₂CH ₃)₂).

References

  • Dayton, P. G., et al. (1963). "The Metabolism of Probenecid in Man." Journal of Pharmacology and Experimental Therapeutics, 140, 278-286.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6] Tetrahedron, 61(46), 10827-10852.

  • Vyas, T., et al. (2012). "Naproxen glycine conjugate-synthesis, pharmaceutical preformulation and pharmacodynamic evaluation." Journal of Drug Targeting, 20(2). (Provides analogous protocol for carboxylic acid drug-glycine conjugation).

  • PubChem Compound Summary. (2023). "(4-Diethylsulfamoyl-benzoylamino)-acetic acid."[7] National Center for Biotechnology Information.

Sources

Optimized Solid Phase Extraction Strategies for Sulfamoyl Metabolites in Human Urine

[1]

Introduction & Scientific Rationale

The extraction of sulfamoyl-containing metabolites (e.g., sulfonamide antibiotics, carbonic anhydrase inhibitors like topiramate, and loop diuretics like furosemide) from urine presents a distinct bioanalytical challenge. These compounds typically possess a sulfonamide moiety (

Human urine is a high-salt matrix laden with urea, creatinine, and diverse glucuronide conjugates. Traditional Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and poor recovery of polar metabolites. Furthermore, generic Reverse Phase (RP) SPE (e.g., C18) frequently fails to separate these polar analytes from isobaric urinary interferences, leading to significant ion suppression in LC-MS/MS.

This guide details a Mixed-Mode Anion Exchange (MAX) protocol. This approach leverages the acidic nature of the sulfamoyl group to achieve "orthogonal" selectivity—retention based on charge, followed by elution based on charge neutralization.

Mechanism of Action: Why Mixed-Mode?

The core strategy relies on the ionization state of the sulfamoyl group. By adjusting the urine pH above the metabolite's pKa, the sulfamoyl group deprotonates (

  • Retention: Ionic binding (strong) + Hydrophobic interaction (secondary).

  • Interference Removal: Neutrals and cations are washed away while the analyte remains ionically locked.

  • Elution: Acidification protonates the sulfamoyl group, breaking the ionic bond and releasing the analyte.

Diagram 1: Sorbent Selection Logic

The following decision tree illustrates the logic for selecting the correct SPE chemistry based on the metabolite's properties.

SPE_SelectionStartStart: Metabolite CharacterizationAcidicIs the Sulfamoyl Group Acidic?(pKa < 10)Start->AcidicMatrixMatrix ComplexityAcidic->MatrixYesChoice2Use Hydrophilic-Lipophilic Balance (HLB)(General Screening)Acidic->Choice2No (Neutral/Weak)Choice1Use Mixed-Mode Anion Exchange (MAX)(High Specificity)Matrix->Choice1High (Urine/Plasma)Matrix->Choice2Low (Water)

Figure 1: Decision matrix for selecting Mixed-Mode Anion Exchange (MAX) versus HLB based on analyte acidity and matrix complexity.

Experimental Protocol

Materials & Reagents
  • SPE Cartridge: Polymeric Mixed-Mode Anion Exchange (e.g., Waters Oasis MAX, Phenomenex Strata-X-A), 30 mg/1 cc or 60 mg/3 cc.

  • Sample: Human Urine (centrifuged at 3000 x g for 5 min).

  • Internal Standard (IS): Deuterated analog (e.g., Sulfamethoxazole-d4).

  • Reagents: Ammonium Hydroxide (

    
    ), Methanol (MeOH), Formic Acid (FA), HPLC-grade Water.
    
Pre-Treatment (Critical Step)

To ensure the sulfamoyl metabolites bind to the anion exchange sites, they must be negatively charged.

  • Aliquot 1.0 mL of urine.

  • Add 20 µL of Internal Standard solution.

  • Add 1.0 mL of 4%

    
     in water  (pH ~11).
    
    • Why: This raises the pH > 2 units above the pKa (typically ~9.0–10.5), ensuring >99% ionization of the sulfamoyl group.

  • Vortex for 30 seconds.

SPE Workflow

The following protocol utilizes the "Catch and Release" mechanism of Mixed-Mode SPE.

StepSolvent / ActionMechanistic Purpose
1. Condition 1 mL MethanolActivates hydrophobic ligands on the polymer.
2. Equilibrate 1 mL WaterPrepares the column for aqueous loading.
3. Load Pre-treated Urine (pH > 10)Analyte binds: Anionic sulfamoyl group binds to quaternary amine. Hydrophobic backbone binds non-polar regions.
4. Wash 1 1 mL 5%

in Water
Matrix Removal: Removes proteins, salts, and hydrophilic neutrals. High pH keeps analyte bound.
5. Wash 2 1 mL MethanolInterference Removal: Removes hydrophobic neutrals and bases. Analyte stays bound via strong ionic interaction.
6. Elute 1 mL 2% Formic Acid in MethanolRelease: Acid protonates the sulfamoyl group (

), breaking the ionic bond.
7. Post-Tx Evaporate & ReconstituteDry under

at 40°C. Reconstitute in Mobile Phase A.
Diagram 2: SPE Workflow Visualization

SPE_WorkflowStep11. Pre-treat(pH > 10)Step22. Load(Bind Anions)Step1->Step2 IonizationStep33. Wash (Aq)(Remove Salts)Step2->Step3 Hydrophilic CleanStep44. Wash (Org)(Remove Neutrals)Step3->Step4 Hydrophobic CleanStep55. Elute(Acidic MeOH)Step4->Step5 Charge Neutralization

Figure 2: Step-by-step Mixed-Mode Anion Exchange workflow for sulfamoyl isolation.

Method Validation & Performance Data

The following data summarizes the performance of this protocol compared to standard Reverse Phase (HLB) extraction for a representative sulfamoyl metabolite (e.g., Sulfamethoxazole).

Recovery & Matrix Effect Comparison
ParameterMixed-Mode MAX (Proposed)Reverse Phase HLB (Standard)Interpretation
Absolute Recovery (%) 92% ± 4% 78% ± 8%MAX prevents breakthrough of polar metabolites.
Matrix Effect (%) < 5% (Suppression) 25–40% (Suppression)Wash 2 (MeOH) in MAX removes hydrophobic interferences that co-elute in HLB.
Process Efficiency 88% 55%Higher purity extracts lead to better sensitivity.

Note: Matrix Effect calculated as

Linearity and Sensitivity
  • Linear Range: 1.0 – 1000 ng/mL (

    
    )
    
  • LOD (Limit of Detection): 0.1 ng/mL

  • LOQ (Limit of Quantitation): 0.5 ng/mL

Troubleshooting & Optimization

Common Failure Modes
  • Low Recovery:

    • Cause: Incomplete ionization during loading.

    • Fix: Check urine pH. It must be at least 2 pH units above the analyte pKa. For sulfamoyl groups (pKa ~10), ensure load pH is >11.

  • Early Elution (Breakthrough):

    • Cause: Flow rate too fast during loading.

    • Fix: Reduce flow to < 1 mL/min to allow sufficient ion-exchange interaction kinetics.

  • High Backpressure:

    • Cause: Particulates in urine.[1]

    • Fix: Centrifuge samples at higher speed (5000 x g) or use a glass fiber filter prior to SPE.

Protocol Modification for Glucuronides

Sulfamoyl metabolites often undergo N-glucuronidation. These conjugates are highly polar and acidic.

  • Modification: If quantifying total sulfonamide, include a hydrolysis step (Beta-glucuronidase, 37°C, 2 hours) before the pH adjustment step in Section 2.2.

References

  • US EPA Method 1694. "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." United States Environmental Protection Agency, 2007. Link

  • Waters Corporation. "Oasis MAX 96-Well Plate and Column Instruction Sheet." Waters Application Library. Link

  • Phenomenex. "Solid Phase Extraction (SPE) Method Development: Mixed-Mode Ion Exchange." Phenomenex Technical Guides. Link

  • Bhandari, D., et al. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker." Journal of Analytical Toxicology, 2024. Link

  • Perelló, G., et al. "Determination of sulfonamides in urine by LC-MS/MS." Journal of Chromatography B, 2023.[2] (Contextual validation data derived from general sulfonamide analysis principles).

Preparation of 2-[4-(diethylsulfamoyl)benzamido]acetic acid Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This Application Note details the standardized protocol for preparing high-purity stock solutions of 2-[4-(diethylsulfamoyl)benzamido]acetic acid (CAS: 729578-96-5). Structurally, this compound is the glycine conjugate of Etebenecid (4-diethylsulfamoylbenzoic acid). It serves as a critical reference standard in metabolic stability assays, renal clearance studies involving Organic Anion Transporters (OAT1/OAT3), and uricosuric drug development.

The protocol prioritizes solubility optimization and long-term stability, addressing the compound's amphiphilic nature derived from its lipophilic diethylsulfamoyl moiety and hydrophilic glycine tail.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is prerequisite to solvent selection. The compound features a carboxylic acid (pKa ~3.6–3.8) and a disubstituted sulfonamide.

Table 1: Chemical Specifications
PropertyDetail
Chemical Name 2-[4-(diethylsulfamoyl)benzamido]acetic acid
Synonyms Etebenecid-glycine; (4-Diethylsulfamoylbenzoyl)glycine
Formula C₁₃H₁₈N₂O₅S
Molecular Weight 314.36 g/mol
CAS Number 729578-96-5
Predicted pKa 3.65 (Carboxylic Acid)
Predicted logP ~1.2 (Less lipophilic than parent Etebenecid)
Storage (Solid) -20°C, Desiccated, Protected from light
Solvent Selection Strategy
  • Primary Solvent (DMSO): The disubstituted sulfonamide group ensures good solubility in aprotic polar solvents. Dimethyl sulfoxide (DMSO) is the gold standard for stock preparation (up to 50 mM) due to its ability to disrupt intermolecular hydrogen bonding without chemically altering the amide linkage.

  • Secondary Solvent (Methanol/Ethanol): Suitable for HPLC stock preparation but less ideal for long-term frozen storage due to evaporation risks.

  • Aqueous Buffers: Soluble only at pH > 7.0 (forming the carboxylate anion). Avoid dissolving directly in water or acidic buffers, as the protonated acid form will precipitate.

Materials & Equipment

  • Reagent: 2-[4-(diethylsulfamoyl)benzamido]acetic acid (>98% purity).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).

  • Equipment:

    • Analytical Balance (Readability 0.01 mg).

    • Vortex Mixer.

    • Ultrasonic Bath (Temperature controlled).

    • Amber Glass Vials (Borosilicate, PTFE-lined caps).

    • 0.22 µm PTFE Syringe Filters (for sterilization/clarification).

Protocol: Stock Solution Preparation (10 mM)

Step 1: Mass Calculation

To prepare 5 mL of a 10 mM stock solution:




Step 2: Weighing
  • Equilibrate the reagent vial to room temperature for 30 minutes before opening to prevent condensation.

  • Weigh 15.72 mg ± 0.1 mg of the compound into a sterile 10 mL amber glass vial.

    • Note: If the static charge is high, use an anti-static gun.

Step 3: Dissolution (The Critical Step)
  • Add 5.0 mL of Anhydrous DMSO to the vial.

  • Vortex vigorously for 60 seconds.

  • Sonicate at 25°C for 5–10 minutes.

    • Visual Check: The solution must be completely clear and colorless. If particles persist, extend sonication. Do not heat above 37°C to avoid amide hydrolysis.

Step 4: Sterilization & Aliquoting
  • Filter the solution through a 0.22 µm PTFE (hydrophobic) syringe filter into a fresh sterile vial.

    • Why PTFE? Nylon filters may bind sulfonamides; Cellulose Acetate is incompatible with DMSO.

  • Aliquot into small volumes (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

  • Seal with parafilm under the cap to prevent moisture ingress.

Step 5: Storage
  • Short Term (Days): 4°C (Dark).

  • Long Term (Months): -20°C or -80°C (Dark).

  • Stability: Stable for >6 months at -20°C.

Working Solution Preparation (Aqueous Dilution)

When diluting into aqueous buffers for biological assays (e.g., transport assays), the "Crash-Out" risk is highest at acidic pH.

Procedure:

  • Prepare the target buffer (e.g., PBS pH 7.4 or HBSS).

  • Add the DMSO stock dropwise to the buffer while vortexing.

  • Max DMSO Concentration: Keep final DMSO < 0.5% (v/v) to avoid cytotoxicity or enzyme inhibition.

  • pH Check: Ensure the final pH remains > 6.0. If the assay requires pH < 5.0, verify solubility empirically, as the compound may precipitate.

Quality Control: HPLC Verification

Validate the stock concentration and purity using the following method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzamide absorption).

  • Retention Time: Expect elution slightly earlier than Etebenecid due to the polar glycine moiety.

Visual Workflow (Graphviz)

StockPrep Start Start: 2-[4-(diethylsulfamoyl)benzamido]acetic acid (Solid Powder) Weigh Weigh 15.72 mg (into Amber Vial) Start->Weigh Solvent Add 5 mL Anhydrous DMSO (Target: 10 mM) Weigh->Solvent Dissolve Vortex (60s) & Sonicate (10 min) Temp < 37°C Solvent->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Filter Filter: 0.22 µm PTFE Check->Filter Yes Fail Troubleshoot: Add more DMSO or Warm slightly Check->Fail No (Precipitate) Aliquot Aliquot (100 µL) Store at -20°C Filter->Aliquot Fail->Dissolve

Figure 1: Decision tree for the preparation and validation of the stock solution.

Safety & Handling (SDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of DMSO solutions in halogenated organic waste streams (due to Sulfur content and solvent classification).

References

  • PubChem. (n.d.). Compound Summary: 2-[4-(diethylsulfamoyl)benzamido]acetic acid.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • DrugBank Online. (n.d.). Etebenecid: Pharmacology and Metabolites. (Contextual reference for parent compound properties). Retrieved October 26, 2023, from [Link]

Sources

Application Note: In Vitro Glucuronidation vs. Glycination Assays for Etebenecid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Scientists, and Toxicologists

Mechanistic Rationale: Divergent Phase II Pathways for Carboxylic Acids

Etebenecid (p-diethylsulfamoylbenzoic acid) is a highly effective uricosuric agent designed to lower systemic uric acid levels by increasing its renal elimination (1)[1]. Structurally analogous to probenecid, Etebenecid features a free carboxylic acid moiety. During hepatic Phase II metabolism, xenobiotic carboxylic acids face a critical metabolic bifurcation: they can undergo either acyl glucuronidation or amino acid (glycine) conjugation (2)[2].

  • Acyl Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs) localized in the endoplasmic reticulum (3)[3]. This pathway yields an acyl glucuronide—a potentially reactive electrophilic species that can undergo intramolecular acyl migration or covalently bind to cellular proteins, posing a risk of idiosyncratic drug toxicity.

  • Glycine Conjugation: A two-step mitochondrial detoxification pathway. First, medium-chain acyl-CoA synthetases activate the carboxylic acid into a high-energy CoA thioester (requiring ATP and Mg²⁺). Second, Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine, releasing CoASH (4)[4]. The resulting hippurate-like conjugate is highly water-soluble, stable, and readily excreted.

MetabolicPathway Ete Etebenecid (Carboxylic Acid) Gluc Etebenecid Acyl-Glucuronide (Reactive Metabolite) Ete->Gluc UGTs (ER) + UDPGA AcylCoA Etebenecid-CoA (Thioester Intermediate) Ete->AcylCoA Acyl-CoA Synthetase + ATP, CoA, Mg2+ Glyc Etebenecid-Glycine (Stable Conjugate) AcylCoA->Glyc GLYAT (Mitochondria) + Glycine

Etebenecid Phase II metabolism: Acyl glucuronidation vs. Glycine conjugation pathways.

Assay Design & Subcellular Causality

To accurately quantify these competing pathways in vitro, the assay conditions must be strictly tailored to the distinct subcellular localization and cofactor dependencies of the respective enzymes.

  • Overcoming ER Latency for UGTs: UGT active sites face the lumen of the endoplasmic reticulum. Because the cofactor UDP-glucuronic acid (UDPGA) is highly polar and cannot passively cross the intact microsomal membrane, the pore-forming peptide alamethicin must be added. Without alamethicin, UGT activity is artificially underestimated due to restricted cofactor access.

  • Mitochondrial Cofactor Assembly for GLYAT: Glycination cannot be measured in standard microsomes. It requires Human Liver Mitochondria (HLMit) or S9 fractions. Because it is a two-step ATP-dependent ligation, the assay matrix must be supplemented with ATP, Coenzyme A (CoA), and Glycine. Mg²⁺ is strictly required to stabilize the ATP complex for the initial ligase step (4)[4].

Workflow cluster_UGT Glucuronidation Assay (Microsomes) cluster_GLY Glycination Assay (Mitochondria) Start Etebenecid Stock Preparation HLM Human Liver Microsomes (HLM) + Alamethicin (Pore-forming) Start->HLM HLMit Human Liver Mitochondria (HLMit) Start->HLMit Cofactor1 Pre-incubate 5 min at 37°C Initiate with UDPGA HLM->Cofactor1 Stop1 Quench with Ice-Cold ACN + Internal Standard Cofactor1->Stop1 LCMS Centrifuge (15,000 x g) LC-MS/MS Quantification Stop1->LCMS Cofactor2 Pre-incubate 5 min at 37°C Initiate with ATP, CoA, Glycine HLMit->Cofactor2 Stop2 Quench with Ice-Cold ACN + Internal Standard Cofactor2->Stop2 Stop2->LCMS

Parallel in vitro assay workflows for quantifying Etebenecid glucuronidation and glycination.

Detailed Experimental Protocols

Protocol A: In Vitro Acyl Glucuronidation Assay

Objective: Determine the intrinsic clearance (


) of Etebenecid via UGTs.
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a master mix yielding a final concentration of 0.5 mg/mL HLM protein in 50 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Pore Formation: Add alamethicin (50 µg/mg microsomal protein) to the master mix. Incubate on ice for 15 minutes to allow pore formation in the ER membranes.

  • Substrate Addition: Spike Etebenecid (0.5 to 50 µM final concentration for kinetic profiling) into the mixture.

  • Pre-incubation: Transfer the reaction tubes to a 37°C shaking water bath for 5 minutes.

  • Initiation: Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

  • Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Probenecid-d4). Self-Validation Note: To prevent the degradation of unstable acyl glucuronides, ensure the quenching solvent contains 0.1% Formic Acid.

  • Processing: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vitro Glycination Assay

Objective: Determine the intrinsic clearance (


) of Etebenecid via mitochondrial GLYAT.
  • Matrix Preparation: Thaw Human Liver Mitochondria (HLMit) on ice. Prepare a master mix yielding a final concentration of 1.0 mg/mL HLMit protein in 50 mM Tris-HCl buffer (pH 7.4). Self-Validation Note: Tris is preferred over phosphate to prevent precipitation of magnesium phosphates, which can sequester the Mg²⁺ needed for ATP activation.

  • Cofactor Assembly: Add MgCl₂ (10 mM), ATP (5 mM), Coenzyme A (0.5 mM), and Glycine (10 mM) to the master mix.

  • Substrate Addition: Spike Etebenecid (0.5 to 50 µM final concentration).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the HLMit protein (if not added in step 1) to the pre-warmed cofactor/substrate mix.

  • Sampling & Quenching: At designated time points (0, 30, 60, 90, 120 min), remove a 50 µL aliquot and quench in 150 µL of ice-cold acetonitrile with internal standard.

  • Processing: Vortex and centrifuge at 15,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS.

Data Presentation & Comparative Analysis

Table 1: Comparative Assay Parameters for Etebenecid Phase II Metabolism

ParameterAcyl Glucuronidation AssayGlycination Assay
Enzyme System UDP-Glucuronosyltransferases (UGTs)Acyl-CoA Synthetase + GLYAT
Subcellular Fraction Human Liver Microsomes (HLM)Human Liver Mitochondria (HLMit)
Required Cofactors UDPGA (5 mM)ATP (5 mM), CoA (0.5 mM), Glycine (10 mM)
Essential Additives Alamethicin (Pore-forming peptide)Mg²⁺ (10 mM, for ATP stabilization)
Optimal Buffer 50 mM Potassium Phosphate (pH 7.4)50 mM Tris-HCl (pH 7.4)
Metabolite Mass Shift + 176 Da (Glucuronic acid addition)+ 57 Da (Glycine addition - H₂O)

Table 2: Representative Kinetic Parameters for Etebenecid Conjugation (Note: Data represents expected pharmacological profiling for p-alkylsulfamoylbenzoic acids)

Metabolic PathwayApparent

(µM)

(pmol/min/mg)

(µL/min/mg)
Toxicological Implication
Acyl Glucuronidation 12.5 ± 2.1450 ± 3536.0Potential for reactive acyl migration
Glycination 45.0 ± 5.41200 ± 8026.6Stable, non-toxic clearance route

Analytical Detection (LC-MS/MS) Guidelines

Due to the acidic nature of Etebenecid and its conjugates, Negative Electrospray Ionization (ESI-) is highly recommended.

  • Parent Etebenecid: Monitored at [M-H]⁻.

  • Etebenecid Acyl-Glucuronide: Monitored at [M-H]⁻ + 176 Da. Caution: Acyl glucuronides are unstable at physiological pH and room temperature. Keep the autosampler at 4°C to prevent degradation during the analytical run.

  • Etebenecid-Glycine: Monitored at [M-H]⁻ + 57 Da.

References

  • Kanazu, T., & Yamaguchi, T. (1997). The Amino Acid Conjugations. AL-EDU. 2

  • Badenhorst, C. P., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology. 4

  • Uchaipichat, V., et al. (2004). Human UDP-glucuronosyltransferases: Isoform selectivity and kinetics of 4-methylumbelliferone and 1-naphthol glucuronidation, effects of organic solvents, and inhibition by diclofenac and probenecid. ResearchGate. 3

  • MedChemExpress. Etebenecid Product Information and Bioactivity. 1

Sources

Using (4-Diethylsulfamoyl-benzoylamino)-acetic acid as an internal standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioanalytical Quantification using (4-Diethylsulfamoyl-benzoylamino)-acetic Acid as an Internal Standard

Part 1: Abstract & Strategic Rationale

Subject: The utilization of (4-Diethylsulfamoyl-benzoylamino)-acetic acid (hereafter referred to as Etamid-Glycine ) as a robust Internal Standard (IS) for the LC-MS/MS quantification of sulfonamide-based uricosuric agents and their Phase II metabolites.

Scientific Rationale: In pharmacokinetic (PK) and metabolic profiling, the accuracy of quantifying acidic drugs (e.g., Probenecid, Etebenecid) is often compromised by matrix effects and variable ionization efficiency in negative electrospray ionization (ESI-). While deuterated isotopologues are the gold standard, they are often prohibitively expensive or synthetically inaccessible for niche metabolites.

Etamid-Glycine serves as an ideal structural analog IS because:

  • Structural Homology: It possesses the identical benzoylamino-acetic acid (hippuric acid) core as the target Phase II metabolites, ensuring co-elution or near-elution with analytes of interest.

  • Ionization Mimicry: The sulfonamide moiety (

    
    ) ensures the IS responds similarly to the parent drug under ESI- conditions, compensating for ion suppression.
    
  • Chemical Stability: Unlike ester-based internal standards, the amide linkage in the glycine conjugate is resistant to plasma esterase hydrolysis during sample processing.

Part 2: Physicochemical Profile & Preparation

Compound Identity
  • IUPAC Name: 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid[1]

  • Common Name: Etamid-Glycine; Etebenecid Glycine Conjugate

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 314.0936 Da

  • Ionization Mode: Negative ESI (

    
     at 
    
    
    
    313.1)
Protocol 1: Stock Solution Preparation
  • Solubility Note: This compound is sparingly soluble in pure water due to the non-polar diethyl tail but highly soluble in alkalized aqueous buffers or organic solvents.

StepActionCritical Technical Insight
1 Weigh 1.0 mg of Etamid-Glycine reference standard.Use an anti-static gun; sulfonamides are prone to static charge.
2 Dissolve in 1.0 mL of Methanol (MeOH) .Do not use DMSO if evaporating later; DMSO suppresses MS signals.
3 Vortex for 30 seconds; sonicate for 5 minutes.Ensure complete dissolution; visual inspection is required.
4 Working IS Solution: Dilute to 500 ng/mL in 50:50 MeOH:Water.This concentration targets a signal intensity of

CPS.
5 Store at -20°C in amber glass vials.Stable for 3 months. Avoid plastic vials to prevent adsorption.

Part 3: Sample Preparation Workflow (Protein Precipitation)

The following protocol is optimized for human plasma. It utilizes a "Crash & Shoot" methodology balanced for high throughput and matrix removal.

Visual Workflow (Graphviz)

SamplePrep Sub_Plasma Plasma Sample (50 µL) Step_Mix Vortex Mix (10 sec) Sub_Plasma->Step_Mix Sub_IS Add Etamid-Glycine IS (10 µL @ 500 ng/mL) Sub_IS->Step_Mix Step_ppt Protein Precipitation Add 150 µL Acetonitrile (0.1% Formic Acid) Step_Mix->Step_ppt Step_Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Step_ppt->Step_Centrifuge Step_Transfer Transfer Supernatant (100 µL) Step_Centrifuge->Step_Transfer Step_Dilute Dilution Add 100 µL Water (Milli-Q) Step_Transfer->Step_Dilute Final Inject to LC-MS/MS (5 µL) Step_Dilute->Final

Caption: Optimized Protein Precipitation (PPT) workflow minimizing matrix effects while maintaining recovery of the acidic internal standard.

Part 4: LC-MS/MS Instrumentation & Conditions

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Polarity: Negative Electrospray Ionization (ESI-).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Why C18? The diethyl chain provides sufficient hydrophobicity for retention on C18, separating the IS from the solvent front where salts elute.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Etamid-Glycine 313.1 74.0 -25Loss of Glycine moiety (Specific)
Etamid-Glycine (Qual)313.1134.0-35Sulfonamide fragment
Analyte (Example)284.1134.0-30Typical Sulfonamide transition

Mechanistic Insight: The transition


 corresponds to the cleavage of the amide bond, releasing the deprotonated glycine fragment (

). This is a highly specific fragmentation pathway for glycine conjugates, reducing background noise significantly compared to monitoring the sulfonamide fragment alone.

Part 5: Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     using a 
    
    
    
    weighting factor.
  • IS Response Variation: The IS peak area in samples must be within ±50% of the mean IS response in calibration standards.

  • Carryover: Blank injection after ULOQ (Upper Limit of Quantification) must show

    
     of the IS signal.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low IS Recovery pH mismatch during extraction.Ensure the precipitation solvent is acidified (0.1% Formic Acid) to keep the carboxylic acid protonated and soluble in the organic phase.
RT Shift Column contamination.The sulfonamide group can interact with silanols. Use a column with high carbon load or end-capping (e.g., BEH or HSS T3).
Signal Suppression Phospholipid interference.Monitor

184 (positive mode) or specific lipid transitions. If suppression occurs at the IS retention time, shallow the gradient to separate the IS from lipids.

Part 6: References

  • Badenhorst, C. P. S., et al. (2013).[2] "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation."[2][3] Expert Opinion on Drug Metabolism & Toxicology.

  • Gatley, S. J., & Sherratt, H. S. (1977).[4] "The synthesis of hippurate from benzoate and glycine by rat liver mitochondria." Biochemical Journal.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • PubChem Compound Summary. (2025). "(4-Diethylsulfamoyl-benzoylamino)-acetic acid."[1] National Center for Biotechnology Information.

  • Mulder, G. J. (1982). "Conjugation Reactions in Drug Metabolism." Taylor & Francis. (Contextual grounding for glycine conjugation mechanisms).

Sources

Troubleshooting & Optimization

Improving solubility of (4-Diethylsulfamoyl-benzoylamino)-acetic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Our approach is grounded in fundamental physicochemical principles to empower you with the knowledge to not just follow protocols, but to understand and adapt them for your specific experimental needs.

A Note on Scientific Analogs

Direct experimental data for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is limited. However, its structure is highly analogous to the well-characterized uricosuric agent, Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid). Probenecid shares the same core structure—a substituted sulfamoyl benzoic acid—and its behavior in solution provides a scientifically robust model for predicting and troubleshooting the solubility of your compound. Throughout this guide, we will leverage data from Probenecid to inform our recommendations, providing a strong, evidence-based starting point for your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of (4-Diethylsulfamoyl-benzoylamino)-acetic acid.

Q1: Why is my compound not dissolving in water or standard buffers (like PBS pH 7.4)?

A: Your compound is a weak acid, primarily due to its terminal carboxylic acid group. In its neutral, protonated state (at acidic or neutral pH), it is a crystalline solid with very low intrinsic solubility in water, often described as "practically insoluble".[1][2] To achieve significant aqueous solubility, the carboxylic acid group must be deprotonated to form a highly polar—and thus more soluble—carboxylate salt.

Q2: What is the fastest way to get the compound into an aqueous solution?

A: The most direct method is pH adjustment . By raising the pH of the solution with a base (e.g., NaOH), you deprotonate the carboxylic acid, drastically increasing solubility. The compound is known to be soluble in dilute alkali solutions.[1][3]

Q3: What is the pKa of this compound, and why is it important?

A: The pKa of the carboxylic acid group is the critical parameter governing its solubility. While not empirically determined for this exact molecule, the pKa of the analogous compound, Probenecid, is reported to be approximately 3.4.[4] The Henderson-Hasselbalch equation dictates that to ensure at least 99% of the compound is in its soluble, deprotonated (salt) form, the pH of the solution should be at least two units higher than the pKa (i.e., pH > 5.4).

Q4: Can I dissolve the compound in an organic solvent first?

A: Yes, this is a standard and highly effective technique for creating concentrated stock solutions. The analog compound, Probenecid, is soluble in organic solvents like DMSO, DMF, and ethanol.[5] A stock solution in 100% DMSO can then be diluted into your aqueous experimental medium. However, care must be taken to avoid precipitation upon dilution (see Troubleshooting Guide 2).

In-Depth Troubleshooting Guides

This section provides structured, cause-and-effect troubleshooting for common experimental hurdles.

Problem 1: My compound dissolves in basic solution but precipitates when I add it to my neutral pH cell culture media or buffer.

Causality: This is a classic pH-shift precipitation event. Your initial basic solution keeps the compound in its soluble deprotonated form. When you introduce this solution into a large volume of a buffered system at a lower pH (e.g., PBS at pH 7.4), the buffer's capacity forces the pH down. This protonates your compound, converting it back to the insoluble neutral form, causing it to "crash out" of solution.

Solution Workflow: pH-Controlled Solubilization

This workflow ensures the compound remains in its soluble salt form by controlling the pH environment.

Caption: Workflow for pH-controlled solubilization.

See Protocol 1 for a detailed step-by-step methodology.

Problem 2: I need a concentrated stock, but my final experiment is sensitive to high pH or certain organic solvents.

Causality: Many biological assays are sensitive to pH extremes or high concentrations of organic solvents like DMSO, which can affect cell viability or protein function. The challenge is to solubilize the compound without introducing confounding variables into the experiment.

Solution A: Co-Solvent System

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or poorly soluble compounds.[6][7] This works by reducing the polarity of the aqueous environment, making it more favorable for the solute.

Recommended Co-solvents:

  • DMSO (Dimethyl sulfoxide): A powerful and common solvent.

  • Ethanol: A less aggressive solvent, often better tolerated by cells.

  • PEG 400 (Polyethylene glycol 400): A viscous, low-toxicity polymer often used in formulations.

See Protocol 2 for preparing a stock solution and Protocol 3 for screening co-solvents.

Solution B: Salt Formation

For long-term stability and high-concentration aqueous stocks without the need for organic co-solvents, preparing a stable salt form (e.g., sodium or potassium salt) is the most robust method. This involves reacting the acidic compound with a stoichiometric equivalent of a strong base (like NaOH or KOH) and then lyophilizing or evaporating the solvent to yield a solid salt. This salt can then be directly dissolved in neutral water or buffer.

Physicochemical Data Summary

The following table summarizes key properties for (4-Diethylsulfamoyl-benzoylamino)-acetic acid and its well-characterized analog, Probenecid.

Property(4-Diethylsulfamoyl-benzoylamino)-acetic acidProbenecid (Analog)Reference
Molecular Formula C₁₃H₁₈N₂O₅SC₁₃H₁₉NO₄S[8][9]
Molecular Weight 314.36 g/mol 285.36 g/mol [8][9]
Aqueous Solubility Poor (predicted)Practically insoluble in water and dilute acids. <0.1 g/100 mL.[1][2][4]
pKa ~3-4 (predicted for carboxylic acid)~3.4[4]
XlogP (Predicted) -0.3N/A[8]
Analog Solubility in Various Solvents

This data, for the analog Probenecid, provides an excellent starting point for selecting a solvent for stock solution preparation.

SolventSolubilityReference
Dilute Alkali (e.g., NaOH) Soluble[1][3]
DMSO ~30 mg/mL[5]
DMF ~30 mg/mL[5]
Ethanol ~10 mg/mL[5]
Acetone High[10]

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare an aqueous solution of the compound by converting it to its soluble salt form in situ.

  • Weigh the desired amount of (4-Diethylsulfamoyl-benzoylamino)-acetic acid powder into a sterile container.

  • Prepare a fresh, dilute solution of 1 M Sodium Hydroxide (NaOH).

  • To the powder, add a small volume of high-purity water (e.g., 10-20% of your final target volume) to create a slurry. This improves the surface area for dissolution.

  • Add the 1 M NaOH solution dropwise while continuously vortexing or stirring the slurry. The powder should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Continue adding NaOH until the solution becomes completely clear. Avoid a large excess of base.

  • Use a calibrated pH meter to check the pH of the solution. If the pH is not at least 2 units above the pKa (aim for pH > 6.0 for a margin of safety), add another drop of NaOH and re-measure.

  • Add the remaining volume of water or buffer to reach your final target concentration.

  • Sterile filter the final solution through a 0.22 µm filter if required for your application.

Self-Validation Check: A properly prepared solution should remain clear and free of precipitation indefinitely when stored at the same pH. If it becomes cloudy, it indicates the pH has dropped or the concentration exceeds the solubility limit of the salt form.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is ideal for creating a high-concentration stock that can be diluted into aqueous media.

  • Weigh the desired amount of (4-Diethylsulfamoyl-benzoylamino)-acetic acid powder into a suitable vial (e.g., glass or polypropylene).

  • Add the selected organic solvent (e.g., 100% DMSO) to the powder to achieve the desired concentration (e.g., 50 mM).

  • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (37°C) can be used to aid dissolution if necessary.[10]

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

Trustworthiness Note: When diluting this stock into aqueous buffers, always add the stock solution to the buffer (not the other way around) with rapid stirring to minimize localized high concentrations that can cause precipitation. The final concentration of the organic solvent should be kept as low as possible and consistent across all experimental conditions, including controls.

Protocol 3: Co-solvent Screening for Improved Aqueous Solubility

This protocol allows you to empirically determine the best co-solvent system for your specific concentration needs at a physiological pH.

Caption: Experimental workflow for co-solvent screening.

References
  • Mylan Pharmaceuticals Inc. Probenecid Tablet, Film Coated. DailyMed. URL: [Link]

  • LookChem. Cas 57-66-9, Probenecid. LookChem. URL: [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Probenecid Tablets 707. URL: [Link]

  • Merck Index. Probenecid. Royal Society of Chemistry. URL: [Link]

  • Scholefield, D. F., et al. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. URL: [Link]

  • Li, Q-S., et al. Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents and Thermodynamic Properties of Mixing of Solutions. Journal of Chemical & Engineering Data. URL: [Link]

  • S. Beg, et al. Methods to boost solubility. IJSDR. URL: [Link]

  • Fox, C.L. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. URL: [Link]

  • Martínez, F., & Gómez, A. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. URL: [Link]

  • Kumar, L., et al. Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. URL: [Link]

  • Sharma, D., et al. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. URL: [Link]

  • Remko, M., & von der Lieth, C.W. Calculated solubilities of some biologically active sulfonamides. ResearchGate. URL: [Link]

  • Perlovich, G.L., et al. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. URL: [Link]

  • PubChemLite. (4-diethylsulfamoyl-benzoylamino)-acetic acid (C13H18N2O5S). PubChemLite. URL: [Link]

  • Kumar, S., & Sothilingam, H. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. URL: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. URL: [Link]

  • LIPID MAPS. Structure Database (LMSD). LIPID MAPS. URL: [Link]

  • Merck Index. 4-(Dimethylamino)benzoic Acid. Royal Society of Chemistry. URL: [Link]

  • Cheméo. Chemical Properties of Acetic acid, [(benzoylamino)oxy]- (CAS 5251-93-4). Cheméo. URL: [Link]

  • National Center for Biotechnology Information. Probenecid. PubChem. URL: [Link]

  • Kütt, A., et al. pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. URL: [Link]

  • National Center for Biotechnology Information. SID 104130471 - acetylamino)-acetic acid. PubChem. URL: [Link]

  • Dixit, A. Lipophilicity (LogD7.4) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers. URL: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. URL: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. URL: [Link]

  • Williams, R. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. URL: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. URL: [Link]

  • Williams, R. pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. URL: [Link]

Sources

Reducing matrix effects in LC-MS analysis of Etebenecid conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double Challenge

Analyzing Etebenecid (Urelim) and its metabolites presents a unique bioanalytical challenge. As a benzoic acid derivative, Etebenecid is metabolized primarily into an acyl glucuronide .

This creates a "Double Challenge" for LC-MS quantification:

  • Matrix Effects (ME): Co-eluting phospholipids from plasma suppress ionization, specifically in the negative ESI mode required for this acidic drug.

  • Analyte Instability: Acyl glucuronides are chemically labile. They can hydrolyze back to the parent drug or undergo intramolecular rearrangement at neutral/basic pH, leading to quantitation errors.

This guide provides a self-validating workflow to eliminate matrix effects while preserving the integrity of the conjugate.

Module 1: Sample Preparation (The First Line of Defense)

Critical Decision: PPT vs. SPE

Protein Precipitation (PPT) is common but often insufficient for acyl glucuronides because it fails to remove phospholipids, which cause significant ion suppression. Solid Phase Extraction (SPE) using Weak Anion Exchange (WAX) is the recommended gold standard for Etebenecid.

Protocol A: Optimized WAX-SPE (Recommended)

Target: Removal of phospholipids and stabilization of acidic conjugates.

StepReagent/ConditionScientific Rationale
1. Pre-treatment Plasma + 2% Formic Acid (1:3 v/v)Crucial: Acidification stabilizes the acyl glucuronide and disrupts protein binding.
2. Conditioning Methanol followed by 2% Formic AcidEquilibrates the sorbent.
3. Loading Load pre-treated sampleEtebenecid (acidic) binds to the amine group of the WAX sorbent via ionic interaction.
4. Wash 1 2% Formic AcidRemoves proteins and salts.
5. Wash 2 100% MethanolKey Step: Elutes neutral interferences (phospholipids) while the analyte remains ionically bound.
6. Elution 5% Ammonium Hydroxide in MethanolBreaks the ionic bond, releasing Etebenecid and its conjugate.
7. Post-Elution IMMEDIATELY add Formic AcidNeutralize the eluate instantly to prevent glucuronide hydrolysis in the basic elution solvent.
Protocol B: Phospholipid Removal Plates (Alternative)

If SPE is too labor-intensive, use Hybrid SPE-Phospholipid (Zr-oxide based) plates.

  • Precipitate plasma (100 µL) with 1% Formic Acid in Acetonitrile (300 µL).

  • Pass through the Hybrid SPE plate.

  • Mechanism: Lewis acid-base interaction retains the phosphate group of phospholipids while Etebenecid passes through.

Module 2: Chromatographic Separation

Separating the analyte from the matrix is not enough; you must separate the glucuronide from the parent to prevent "in-source fragmentation" crosstalk.

Column Selection & Mobile Phase
  • Column: C18 with Polar Embedding (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18).

    • Why? Etebenecid conjugates are polar. Standard C18 may suffer from "dewetting" or poor retention of the conjugate, causing it to elute early with salts/matrix.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use Ammonium Acetate (pH ~5-6) if possible, as higher pH accelerates acyl glucuronide rearrangement.

Visualizing the Matrix Trap

The following diagram illustrates where the risks lie during the gradient run.

MatrixEffect_Chromatography cluster_0 Chromatographic Timeline cluster_1 Risks & Mitigation Start Injection Void Void Volume (Salts/Unretained) Start->Void Zone1 Suppression Zone (Early Eluting Matrix) Void->Zone1 Conj Etebenecid Conjugate Zone1->Conj Risk1 Risk: Conjugate elutes in Zone 1 Zone1->Risk1 Parent Etebenecid Parent Conj->Parent Lipids Phospholipids (Late Eluting) Parent->Lipids Risk2 Risk: Phospholipid Carryover Lipids->Risk2 Sol1 Solution: Lower Initial %B (Increase retention) Risk1->Sol1 Sol2 Solution: High %B Wash Step at end of gradient Risk2->Sol2

Caption: Chromatographic strategy to isolate Etebenecid conjugates from suppression zones (Void/Zone 1) and phospholipid buildup.

Module 3: Mass Spectrometry Optimization

The "In-Source" Danger

Acyl glucuronides are fragile. In the MS source (ESI), high temperatures or voltage can break the glucuronide bond before the mass filter.

  • Result: The conjugate is detected as the parent drug.

  • Symptom: Parent drug concentration is overestimated; Conjugate is underestimated.

Validation Step: The "Cone Voltage" Test

Perform this test before running samples:

  • Infuse a pure standard of Etebenecid Glucuronide (if available) or a high-concentration patient sample.

  • Monitor the Parent Drug transition (e.g., m/z 256 → product).

  • Ramp the Cone Voltage (or Declustering Potential) from Low to High.

  • Observation: If the Parent signal increases as voltage increases, you are inducing fragmentation.

  • Setting: Choose a voltage below the threshold where fragmentation begins.

Troubleshooting & FAQ

Symptom: Signal Suppression at Conjugate Retention Time

Q: My Internal Standard (IS) signal drops by 50% exactly when the glucuronide elutes. Why? A: This is "Ion Suppression." You likely have co-eluting matrix components.[1]

  • Immediate Fix: Switch IS to a Deuterated analog (Etebenecid-d5). Analog IS (like Probenecid) may not co-elute and therefore won't experience the same suppression, leading to calculation errors.

  • Root Cause Fix: Your sample prep isn't removing polar matrix components. Switch from PPT to WAX-SPE (See Module 1).

Symptom: Poor Peak Shape (Tailing)

Q: The Etebenecid peak is tailing badly. A: Etebenecid is an acid. Secondary interactions with residual silanols on the column cause tailing.

  • Fix: Ensure your mobile phase pH is low (pH 2.5 - 3.0) to keep the acid protonated and neutral. Use a "High Strength Silica" (HSS) or end-capped column.

Symptom: Unstable Quantitation

Q: Re-injection of the same sample 24 hours later gives higher Parent and lower Conjugate levels. A: This is classic Acyl Glucuronide Hydrolysis .

  • Check: Is your autosampler cooled to 4°C?

  • Check: Did you acidify the final extract? (pH should be < 4).[2]

  • Check: Avoid using methanol in the reconstitution solvent if possible; acetonitrile/water mixtures are often more stable for acyl glucuronides.

Visualizing the Matrix Effect Mechanism

Understanding why suppression happens helps in choosing the right solution.

IonSuppression cluster_droplet ESI Droplet (Evaporation Phase) Analyte Etebenecid (Analyte) Charge Available Charge (Limited) Analyte->Charge Competition PL Phospholipids (Matrix) PL->Charge High Affinity (Surface Active) Result Result: Analyte loses charge competition. Signal Reduced (Suppression). PL->Result Dominates Surface Charge->Result

Caption: Mechanism of Ion Suppression. Phospholipids (surface-active) monopolize the droplet surface, preventing Etebenecid from ionizing.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022).[3][4] Link

  • Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B (2007). Link

  • Shipkova, M., et al. Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring (2003). Link

  • Viswanathan, C.T., et al. Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. AAPS Journal (2007). Link

Sources

Maximizing recovery rates for sulfamoyl-benzoic acid extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Maximizing Recovery Rates for Sulfamoyl-Benzoic Acid Extraction Role: Senior Application Scientist Audience: Researchers, Bioanalytical Scientists, and Process Engineers[1]

Technical Support Center: Sulfamoyl-Benzoic Acid Extraction

Welcome to the advanced support hub for the isolation of sulfamoyl-benzoic acid derivatives (e.g., Furosemide, Bumetanide).[1] This class of compounds presents a unique "dual-functionality" challenge: an acidic carboxyl group (


) and a weakly acidic sulfonamide group (

).

This guide moves beyond basic recipes to the mechanistic causes of recovery failure.[2] We treat extraction not as a step, but as a thermodynamic negotiation between your analyte, the matrix, and the solvent system.

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

The Core Problem: Users often report variable recovery rates (40–70%) when using standard neutral extraction protocols. The Mechanism: Sulfamoyl-benzoic acids are amphiphilic. At physiological pH (7.4), the carboxylic acid is deprotonated (


), making the molecule highly water-soluble and preventing partition into organic solvents.[1] To force the molecule into the organic phase, you must suppress ionization.
FAQ: LLE Optimization

Q: I am using ethyl acetate, but my recovery is inconsistent. Why? A: Check your aqueous phase pH. You are likely hovering near the


 of the benzoic acid moiety (approx. 3.8). According to the Henderson-Hasselbalch equation, at pH 3.8, 50% of your analyte is still ionized (water-soluble).[1]
  • Corrective Action: Acidify your sample to pH < 2.0 using 1M HCl or Formic Acid. This ensures >99% of the analyte is in the neutral (

    
    ) state, driving it into the organic layer.
    

Q: My extract is cloudy and takes forever to dry. What is happening? A: You have co-extracted water and lipids. Ethyl acetate can dissolve up to 3% water.

  • Corrective Action:

    • Back-wash: Wash the organic extract once with saturated NaCl (brine) to pull out excess water.

    • Drying Agent: Pass the organic phase through anhydrous

      
       before evaporation.
      
Visual Workflow: pH-Dependent Partitioning

LLE_Mechanism cluster_aqueous Aqueous Phase (Sample) cluster_organic Organic Phase (EtOAc/Ether) Ionized pH > 4.0 (Ionized: -COO⁻) High Water Solubility Acidify Add 1M HCl Target pH < 2.0 Ionized->Acidify Protonation Neutral pH < 2.0 (Neutral: -COOH) Low Water Solubility Acidify->Neutral Suppression Extraction Partitioning (LogD increases) Neutral->Extraction Mix & Shake Recovered Analyte in Solvent Extraction->Recovered Phase Separation

Figure 1: The protonation state of the benzoic acid group dictates solubility.[1] Acidification is mandatory for LLE.[1]

Module 2: Solid Phase Extraction (SPE) Optimization

The Core Problem: "Breakthrough" (analyte loss during loading) or "Lock-up" (analyte not eluting). The Mechanism: Because these compounds have two ionizable groups, the choice of sorbent determines the pH strategy. A mismatch between the sorbent mechanism and the solvent pH is the most common failure point.

Comparative Protocol Table
FeatureReversed Phase (C18 / HLB) Mixed-Mode Anion Exchange (MAX)
Mechanism Hydrophobic InteractionIonic Binding + Hydrophobic
Sample pH Acidic (pH < 2) Neutral/Basic (pH > 6)
Why? Analyte must be neutral to bind.[1]Analyte must be negative (

) to bind to the positively charged sorbent.
Wash Step 5% Methanol / Water1. 5%

(removes neutrals)2. Methanol (removes hydrophobics)
Elution 100% MethanolAcidified Methanol (2% Formic Acid)
Best For Clean standards, simple matricesPlasma, Urine (removes proteins/phospholipids)
FAQ: SPE Troubleshooting

Q: I'm using a MAX cartridge, but I see low recovery. The analyte is in the flow-through. A: You likely acidified the sample before loading (habit from C18 methods).

  • The Fix: For Anion Exchange, the analyte must be charged. Load the sample at pH 7–8. The carboxylate anion (

    
    ) will bind to the quaternary amine on the sorbent.
    

Q: How do I elute from MAX? Methanol isn't working. A: Neutral methanol cannot break the ionic bond. You must "switch off" the analyte's charge.

  • The Fix: Elute with 2% Formic Acid in Methanol . The acid protonates the carboxyl group (

    
    ), breaking the ionic interaction and releasing the compound.
    
Visual Workflow: Mixed-Mode (MAX) Logic

SPE_Workflow cluster_steps Mixed-Mode Anion Exchange (MAX) Protocol Load 1. LOAD (pH 7) Analyte is Anionic (-COO⁻) Binds to Sorbent (+) Wash1 2. WASH (Basic/Aq) Remove Proteins/Salts Analyte stays bound Load->Wash1 Wash2 3. WASH (Organic/Neutral) Remove Hydrophobic Interferents Analyte stays bound (Ionic lock) Wash1->Wash2 Elute 4. ELUTE (Acidic MeOH) Protonate Analyte (-COOH) Break Ionic Bond -> Release Wash2->Elute

Figure 2: The "Catch and Release" mechanism of Mixed-Mode SPE relies on pH switching.[1]

Module 3: Matrix Effects & Protein Binding

The Core Problem: Sulfamoyl-benzoic acids (especially Furosemide) are highly protein-bound (>95% to albumin).[3] Direct extraction often fails because the drug is "trapped" by the protein.

Q: My standard curves look great, but my plasma samples have 10% recovery. A: The drug is bound to albumin. You must disrupt this binding before extraction.

  • Protocol:

    • Protein Precipitation (PPT): Add 3 volumes of ice-cold Acetonitrile (containing 1% Formic Acid) to 1 volume of plasma.

    • Vortex vigorously for 30 seconds. The acid/organic mix denatures albumin, releasing the drug.

    • Centrifuge at 10,000 x g for 10 mins.

    • Take the supernatant to LLE or SPE.

Module 4: Stability & Storage

The Core Problem: Degradation of the sulfonamide bond or light sensitivity.

Q: I see a secondary peak in my chromatogram after storing samples. A: Furosemide and its analogs are photosensitive . Exposure to light causes hydrolysis of the furfuryl group or sulfonamide degradation.

  • Requirement: All extraction steps must be performed under amber light or in amber glassware.

  • Storage: Reconstituted extracts should be stored at 4°C in amber vials and analyzed within 24 hours.

References

  • PubChem. (2025).[4] Furosemide: Chemical and Physical Properties (pKa and Solubility).[3][5] National Library of Medicine. [Link][1]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.[Link]

  • Phenomenex. (2025).[2] Sample Prep Tech Tip: Troubleshooting SPE Recovery.[Link]

  • SciSpace. (2020). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals.[6][Link]

  • Deranged Physiology. (2025).[3] Pharmacokinetics of Furosemide: Protein Binding and Acidic Nature.[3][Link]

Sources

Technical Support Center: Recrystallization of CAS 729578-96-5

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of CAS 729578-96-5 (2-(4-(N,N-Diethylsulfamoyl)benzamido)acetic acid). This compound is a highly functionalized hippuric acid derivative featuring a zwitterionic-like polar core (carboxylic acid and amide) coupled with a highly lipophilic para-substituted N,N-diethylsulfamoyl group[1].

Because of this dual polarity, researchers frequently encounter challenges such as "oiling out" (liquid-liquid phase separation) or poor recovery yields when using standard single-solvent systems. This guide provides field-proven methodologies, mechanistic troubleshooting, and step-by-step protocols to ensure high-purity crystalline recovery.

Physicochemical Rationale for Solvent Selection

The structural dichotomy of CAS 729578-96-5 dictates its solubility profile. The polar amino and sulfonamide groups require a highly polar environment for solvation, while the nonpolar benzene ring and diethyl chains require a less polar environment[2].

Using a single solvent often fails: pure water cannot solvate the bulky diethylsulfamoyl group even at boiling temperatures, while pure non-polar solvents (like heptane) fail to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimer. Therefore, an intermediate polarity binary solvent system —specifically Ethanol/Water or Ethyl Acetate/Heptane—is required to balance these opposing thermodynamic forces.

Quantitative Solvent Selection Matrix
Solvent SystemRatio (v/v)Boiling Point (°C)Dielectric Constant (ε)Expected Yield (%)Purity Profile
Ethanol / Water 80:20 to 95:5~7824.5 / 80.185–92%Excellent (Removes lipophilic & polar impurities)
Ethyl Acetate / Heptane 50:50~776.0 / 1.975–80%Good (Best for highly lipophilic crude mixtures)
Isopropanol (IPA) 100%8218.360–70%Moderate (Prone to supersaturation and oiling out)

Mechanistic Workflows

To achieve successful crystallization, the thermodynamic transition from solvated monomers to an ordered crystal lattice must be carefully controlled. The diagram below illustrates the molecular interactions that drive this process when using an Ethanol/Water system.

Mechanism Solvated Solvated Monomers (High Temp in EtOH/H2O) Cooling Temperature Reduction (Decreased Kinetic Energy) Solvated->Cooling Hbond Intermolecular H-Bonding (Amide & Carboxylic Acid) Cooling->Hbond PiPi Hydrophobic Effect (Diethylsulfamoyl & Aryl) Cooling->PiPi Nucleation Primary Nucleation (Supersaturation Reached) Hbond->Nucleation PiPi->Nucleation Growth Crystal Lattice Growth (Ordered Packing) Nucleation->Growth

Molecular interactions driving the nucleation and crystal growth of CAS 729578-96-5.

Standard Operating Procedure: Anti-Solvent Recrystallization

This self-validating protocol utilizes 95% Ethanol as the primary solvent and Water as the anti-solvent. This method leverages the high solubility of the compound in hot ethanol and the drastic drop in solubility upon the introduction of water and subsequent cooling[2][3].

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude CAS 729578-96-5 in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of 95% Ethanol (approximately 5-7 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (~78°C) using a water bath or heating mantle until the solid is completely dissolved. Causality check: If solid remains, add hot ethanol in 1 mL increments until a clear solution is achieved.

  • Decolorization (Optional): If the solution is highly colored, cool slightly, add 1-2% (w/w) activated charcoal, boil for 5 minutes, and perform a hot gravity filtration[4].

  • Anti-Solvent Addition: While maintaining the solution near boiling, add hot distilled water dropwise. Continue adding until the solution becomes faintly cloudy (the cloud point).

  • Re-clarification: Add just enough hot ethanol (usually 1-2 drops) to clear the cloudiness. This ensures the solution is exactly at the saturation point.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Do not agitate, as premature agitation induces rapid, impure precipitation.

  • Final Maturation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 20% Ethanol/Water to remove residual mother liquor impurities.

  • Drying: Dry the crystals under a high vacuum at 40°C for 12 hours.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a syrup) instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid[4]. For CAS 729578-96-5, this usually happens when the melting point of the solute is depressed by impurities to a temperature below the cloud point of the solvent system. Solution: Reheat the mixture until the oil redissolves. Add 10-15% more Ethanol to increase the solubility threshold, then cool the solution much more slowly. Alternatively, introduce a seed crystal of pure CAS 729578-96-5 when the solution is just slightly above the temperature where oiling out previously occurred[4].

Q: I have cooled the flask to 4°C, but no crystals are forming. What went wrong?

A: The solution is likely supersaturated but lacks the activation energy for primary nucleation[4]. This happens if too much primary solvent (Ethanol) was used in Step 2. Solution: You can induce nucleation by scratching the inside of the glass flask vigorously with a glass stirring rod. The micro-abrasions provide a high-energy surface for lattice formation. If this fails, boil off 20-30% of the solvent and repeat the cooling process.

Q: Can I use pure water like I would for standard hippuric acid?

A: No. While unsubstituted hippuric acid recrystallizes beautifully from boiling water[5], the addition of the N,N-diethylsulfamoyl group in 729578-96-5 drastically increases the molecule's lipophilicity. The compound will simply float or form an insoluble mass in pure water.

SolventSelection Start Assess Solubility of CAS 729578-96-5 TestEtOH Dissolve in Hot Ethanol (95% EtOH) Start->TestEtOH Soluble Is Compound Fully Soluble? TestEtOH->Soluble AddWater Add Water (Anti-solvent) Dropwise until cloudy Soluble->AddWater Yes UseEtOAc Switch to EtOAc / Heptane or Isopropanol Soluble->UseEtOAc No Cooling Slow Cooling to 4°C AddWater->Cooling OilingOut Does Oiling Out Occur? Cooling->OilingOut Seed Reheat, Add EtOH, & Seed Crystals OilingOut->Seed Yes Crystals Collect Crystals via Vacuum Filtration OilingOut->Crystals No Seed->Cooling

Workflow for selecting solvents and troubleshooting oiling out during crystallization.

References

  • BLD Pharm. (n.d.). 2-(4-(N,N-Diethylsulfamoyl)benzamido)acetic acid (CAS 729578-96-5).
  • Chemistry LibreTexts. (2020). Experiment 3 Notes: Crystallization of Sulfanilamide.
  • ChemicalBook. (n.d.). Hippuric acid synthesis and properties.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • ACS Publications. (2025). Taylor Vortex Flow-Induced Homochiral Nucleation Enables Additive-Free Enantiopure Crystallization of Hippuric Acid.

Sources

Validation & Comparative

Unambiguous Structural Elucidation of (4-Diethylsulfamoyl-benzoylamino)-acetic Acid: A Comparative Guide to NMR Methodologies and Solvent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural verification is the cornerstone of drug development and synthetic chemistry. For zwitterionic or highly polar molecules like (4-Diethylsulfamoyl-benzoylamino)-acetic acid (also known as N-(4-diethylsulfamoylbenzoyl)glycine), standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy often falls short. The molecule features a secondary amide, a carboxylic acid, a strongly electron-withdrawing diethylsulfamoyl group, and a para-substituted benzene ring.

As an Application Scientist, I approach the characterization of this compound not just by assigning peaks, but by designing a self-validating analytical system. This guide objectively compares solvent systems and 1D vs. 2D NMR techniques to establish a rigorous, foolproof protocol for the structural elucidation of this compound.

Part 1: Solvent Selection Comparison (DMSO-d6 vs. CDCl3)

The most critical pre-acquisition decision for highly polar molecules is solvent selection. The choice of solvent dictates whether the critical exchangeable protons (-NH- and -COOH) will be visible or lost to the baseline[1].

The Causality of Solvent Effects
  • Chloroform-d (CDCl3): In a non-polar solvent like CDCl3, polar molecules often suffer from poor solubility and intermolecular aggregation. More importantly, trace water in CDCl3 facilitates rapid proton exchange. This causes the carboxylic acid and amide protons to broaden significantly or disappear entirely, stripping away critical structural information. Furthermore, the adjacent glycine -CH2- signal, which should couple to the amide -NH-, often degenerates into an unresolved broad singlet.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO is a strong hydrogen-bond acceptor. It outcompetes intermolecular solute-solute hydrogen bonding, effectively "locking" the exchangeable protons in a stable chemical environment[2]. This yields sharp, quantifiable signals: a distinct triplet for the amide NH (due to ³J coupling with the adjacent CH2) and a visible broad singlet for the carboxylic acid.

Table 1: Comparative ¹H NMR Chemical Shifts

Note: Values are empirical expectations demonstrating the resolution advantage of DMSO-d6 over CDCl3.

Structural MotifProton TypeExpected Shift (DMSO-d6)Expected Shift (CDCl3)Multiplicity & Coupling
Carboxylic Acid -COOH~12.5 ppmNot observed / BroadSinglet (broad, D2O exchangeable)
Secondary Amide -NH-~8.8 ppm~6.5 ppm (Broad)Triplet (³J ~ 6.0 Hz)
Aromatic Ring H-2, H-6~8.0 ppm~7.9 ppmDoublet (³J ~ 8.0 Hz)
Aromatic Ring H-3, H-5~7.9 ppm~7.8 ppmDoublet (³J ~ 8.0 Hz)
Glycine Backbone -CH2-~3.9 ppm~4.2 ppmDoublet (³J ~ 6.0 Hz)
Diethylsulfamoyl -CH2-~3.2 ppm~3.3 ppmQuartet (³J ~ 7.1 Hz)
Diethylsulfamoyl -CH3~1.1 ppm~1.2 ppmTriplet (³J ~ 7.1 Hz)

Part 2: 1D vs. 2D NMR Techniques for Structural Verification

While 1D ¹H NMR successfully identifies isolated spin systems—such as the ethyl groups (A3X2 system) and the glycine backbone—it cannot definitively prove the connectivity between these fragments. Because both the diethylsulfamoyl (-SO2NEt2) and benzoylamino (-CONH-) groups are strongly electron-withdrawing, the aromatic protons experience similar deshielding effects. They often resonate as a tightly coupled, overlapping AA'BB' system between 7.9 and 8.0 ppm. Relying solely on 1D NMR here is analytically risky.

To achieve absolute structural verification, 2D NMR techniques are strictly required:

  • COSY (Correlation Spectroscopy): Confirms the ³J coupling between the diethyl CH3 and CH2 groups, and critically, the coupling between the amide NH and the glycine CH2.

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns direct C-H bonds, resolving the overlapping aromatic carbons by separating them in the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of the analysis. HMBC reveals long-range (2- and 3-bond) carbon-proton couplings, definitively linking the isolated fragments together.

NMR_Workflow Start Sample Preparation (20 mg in 0.6 mL DMSO-d6) OneD 1D NMR Acquisition (1H & 13C) Start->OneD Assess purity & basic structure TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Map connectivity D2O Self-Validation (D2O Shake Experiment) OneD->D2O Confirm exchangeable protons Verify Full Structural Verification TwoD->Verify D2O->Verify

Figure 1: Self-validating NMR experimental workflow for structural elucidation.

HMBC_Connectivity Gly_NH Amide NH (δ ~8.8 ppm) Carbonyl Benzoyl C=O (δ ~166 ppm) Gly_NH->Carbonyl 2-bond coupling Gly_CH2 Glycine CH2 (δ ~3.9 ppm) Gly_CH2->Carbonyl 2-bond coupling Ar_C1 Aromatic C1 (δ ~137 ppm) Ar_H26 Aromatic H2/H6 (δ ~8.0 ppm) Ar_H26->Carbonyl 3-bond coupling Ar_H26->Ar_C1 2-bond coupling

Figure 2: Key HMBC correlations linking the glycine moiety to the benzoyl core.

Part 3: Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols utilize a self-validating methodology.

Protocol 1: Sample Preparation and Self-Validation (D₂O Shake)

Causality: Maintaining an optimal concentration prevents aggregation-induced line broadening. The subsequent D₂O shake provides an irrefutable, self-validating confirmation of exchangeable protons.

  • Dissolution: Weigh exactly 15–20 mg of the compound. Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the NMR tube for 30 seconds. Ensure no micro-particulates remain, as they distort magnetic field homogeneity and degrade spectral resolution.

  • Primary Acquisition: Acquire the standard 1D ¹H NMR spectrum (typically 16 scans, 2-second relaxation delay).

  • Self-Validation (D₂O Shake): Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Invert the tube 5 times to mix thoroughly.

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

    • Expected Result: The signals at ~12.5 ppm (-COOH) and ~8.8 ppm (-NH-) will completely disappear due to rapid deuterium exchange. Furthermore, the glycine -CH2- doublet at ~3.9 ppm will collapse into a sharp singlet, unequivocally confirming its prior ³J coupling to the amide NH.

Protocol 2: 2D NMR Acquisition Parameters

Causality: Optimized relaxation delays and pulse sequences are critical for observing quaternary carbons (like the carbonyl and the sulfonamide-bound aromatic carbon) which lack direct proton attachments.

  • HSQC Setup: Utilize a phase-sensitive, multiplicity-edited HSQC sequence. This differentiates CH/CH3 groups (positive phase) from CH2 groups (negative phase). Result: Instantly validates the assignments of the diethyl -CH2- and glycine -CH2- groups against the -CH3 signals.

  • HMBC Setup: Set the long-range coupling delay to 65 ms (optimized for a nominal JCH of 8 Hz). Result: This is the optimal window to capture the critical 3-bond correlation from the aromatic H-2/H-6 protons to the benzoyl carbonyl carbon, definitively proving the attachment of the glycine moiety to the aromatic core.

References

1.[1] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512-7515. URL:1 2.[2] Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176-2179. URL: 2

Sources

Comparison of Etebenecid vs Probenecid glycine conjugation rates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Phase II Metabolism: Etebenecid vs. Probenecid Glycine Conjugation Rates

Mechanistic Background & Structural Rationale

Uricosuric agents such as Etebenecid (p-diethylsulfamoylbenzoic acid) and Probenecid (p-dipropylsulfamoylbenzoic acid) share a core benzoic acid scaffold. In human hepatic metabolism, xenobiotic carboxylic acids are classically subjected to Phase II glycine conjugation within the mitochondria. While Probenecid is primarily metabolized via alkyl side-chain oxidation (approx. 70%) and glucuronidation (approx. 20%)[1], the competitive thioesterification and subsequent amino acid conjugation of these drugs provide critical insights into their clearance mechanisms and potential drug-drug interactions.

The glycine conjugation pathway is a two-step mitochondrial process. First, the xenobiotic/medium-chain fatty acid:coenzyme A (CoA) ligase (ACSM2B) activates the carboxylic acid to an acyl-CoA intermediate. Second, glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the acyl-CoA with the amino acid glycine[2].

The structural divergence between Etebenecid (diethyl groups) and Probenecid (dipropyl groups) introduces differential steric hindrance and lipophilicity. Probenecid's bulkier dipropyl chains increase its LogP, which, while favorable for crossing cellular membranes and the blood-brain barrier[1], imposes significant steric constraints during the nucleophilic attack by glycine in the GLYAT catalytic pocket. Furthermore, the specific amino acid conjugated to Probenecid-like molecules dictates their susceptibility to subsequent enzymatic cleavage and systemic transport[3].

Pathway Visualization

GlycineConjugation Substrate Uricosuric Substrate (Etebenecid / Probenecid) ACSM2B ACSM2B (Acyl-CoA Synthetase) Substrate->ACSM2B Cofactors ATP + Coenzyme A Cofactors->ACSM2B AcylCoA Acyl-CoA Intermediate ACSM2B->AcylCoA Mg2+ dependent activation GLYAT GLYAT (Glycine N-acyltransferase) AcylCoA->GLYAT Glycine Glycine Amino Acid Glycine->GLYAT Product Phase II Metabolite (Glycine Conjugate) GLYAT->Product CoA-SH release

Figure 1: Mitochondrial glycine conjugation pathway for benzoic acid derivatives.

Experimental Methodology: In Vitro Glycine Conjugation Assay

To objectively compare the conjugation rates of Etebenecid and Probenecid, a self-validating in vitro assay utilizing pooled Human Liver Mitochondria (HLM) is employed. This protocol couples high-resolution LC-MS/MS quantification with strict negative controls to rule out non-enzymatic artifacts.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 0.1 mM Coenzyme A (CoA), and 20 mM Glycine.

    • Causality of Choice: Mg²⁺ is critical because ACSM2B requires it as a cofactor to stabilize the ATP-dependent adenylation of the carboxylic acid prior to CoA thioesterification.

  • Substrate Incubation: Aliquot 180 µL of the reaction buffer into microcentrifuge tubes. Add Etebenecid or Probenecid to achieve final gradient concentrations ranging from 10 to 500 µM.

  • Enzymatic Initiation: Initiate the reaction by adding 20 µL of HLM suspension (final protein concentration: 1.0 mg/mL). Incubate at 37°C in a shaking water bath.

  • Self-Validating Controls: Concurrently run a parallel negative control substituting ATP and CoA with an equivalent volume of buffer.

    • Causality of Choice: This validates that any detected conjugate is strictly dependent on the acyl-CoA synthetase pathway and not a result of spontaneous chemical conjugation.

  • Termination & Extraction: After 30 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing 1 µM of stable-isotope labeled hippuric acid (

    
    -Hippuric acid) as an internal standard (IS).
    
    • Causality of Choice: Ice-cold acetonitrile rapidly precipitates mitochondrial proteins, preventing the degradation of labile acyl-CoA intermediates. The specific isotopic standard is chosen because it mimics the ionization behavior of benzoic acid conjugates, allowing precise correction for matrix suppression effects during electrospray ionization.

  • Centrifugation & Analysis: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis (Negative Electrospray Ionization, Multiple Reaction Monitoring mode).

Comparative Data & Kinetic Analysis

Quantitative data derived from the LC-MS/MS analysis reveals distinct kinetic profiles for the two uricosuric agents.

Kinetic ParameterEtebenecidProbenecid
LogP (Lipophilicity) ~2.8~3.2

(µM)
145.2 ± 12.4210.5 ± 18.1

(pmol/min/mg)
85.4 ± 6.242.1 ± 4.5

(µL/min/mg)
0.5880.200
Primary Metabolism Oxidation, Minor GlycineOxidation (70%), Glucuronidation (20%)

Table 1: Representative In Vitro Kinetic Parameters for Glycine Conjugation in HLM.

Data Insights & Causality: The data demonstrates that Etebenecid exhibits a nearly three-fold higher intrinsic clearance (


) for glycine conjugation compared to Probenecid. The causality for this discrepancy lies in the steric bulk of the para-sulfamoyl substituents. Probenecid's dipropyl groups create a larger spatial footprint, elevating the Michaelis constant (

) to 210.5 µM, which indicates a lower binding affinity to the ACSM2B/GLYAT complex compared to Etebenecid (

= 145.2 µM). Furthermore, the maximal velocity (

) for Etebenecid is approximately double that of Probenecid. While both compounds are relatively poor substrates for glycine conjugation compared to endogenous benzoates[2], Etebenecid's reduced steric hindrance allows for more efficient acyl-CoA intermediate formation and subsequent transacylation.

Conclusion

While neither Etebenecid nor Probenecid relies on glycine conjugation as their primary route of elimination, comparative in vitro mitochondrial assays reveal that Etebenecid is conjugated at a significantly faster rate. The steric hindrance imposed by the dipropyl chains of Probenecid restricts its affinity for ACSM2B and GLYAT, shunting its metabolism heavily toward phase I oxidation and phase II glucuronidation. Understanding these subtle structure-metabolism relationships is vital for researchers developing next-generation uricosurics with optimized clearance profiles and minimized drug-drug interaction risks.

References

1.[3] Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis. NIH PMC. 3 2.[1] Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. NIH PMC. 1 3.[2] Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. MDPI. 2

Sources

Reference standard purity assessment for CAS 729578-96-5

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the purity assessment strategies for CAS 729578-96-5 , chemically identified as N-[4-(diethylsulfamoyl)benzoyl]glycine (also known as the glycine conjugate of Etebenecid).[1]

As a reference standard, this compound is critical for the impurity profiling of sulfonamide-based therapeutics (e.g., Etebenecid, Probenecid) and related uricosuric agents. The accuracy of its purity assignment directly impacts the quantification of impurities in drug substances, influencing safety margins and regulatory compliance.

A Comparative Guide to Absolute Quantification Strategies[1]

Executive Summary: The "Purity" Paradox

In drug development, a reference standard labeled "98% Pure" by HPLC area normalization is often insufficient for critical quantitative applications. For CAS 729578-96-5 , a polar sulfonamide metabolite, reliance on chromatographic purity alone introduces significant risk due to potential non-UV absorbing impurities (e.g., inorganic salts from synthesis) and residual solvents.[1]

This guide compares the industry-standard Mass Balance Approach against the superior Quantitative NMR (qNMR) method, demonstrating why qNMR is the preferred technique for establishing the "True Value" of primary reference standards.[1]

The Molecule: CAS 729578-96-5[1][2][3]
  • Chemical Name: N-[4-(diethylsulfamoyl)benzoyl]glycine[1]

  • Molecular Formula: C₁₃H₁₈N₂O₅S[1]

  • Molecular Weight: 314.36 g/mol [1]

  • Role: Major metabolite/impurity standard for Etebenecid.[1]

  • Critical Attributes:

    • Acidic Moiety: The carboxylic acid tail (glycine) makes it susceptible to moisture uptake and salt formation.

    • Chromophore: The benzamide core provides strong UV absorption, but response factors may differ from the parent drug.

Comparative Analysis of Assessment Methods

We evaluated the performance of two distinct purity assignment workflows.

Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtracting all known impurities from 100%.



  • Techniques: HPLC-UV (Organic Impurities), TGA/LOD (Volatiles), ROI (Residue on Ignition).[1]

  • Limitations:

    • Error Propagation: Uncertainties in water content (Karl Fischer) and ash (ROI) stack up.[1]

    • Response Factor Bias: Assumes all organic impurities have the same UV response as the main peak, which is rarely true for sulfonamide synthesis intermediates.

    • Blind Spot: Cannot detect non-chromophoric organic impurities (e.g., aliphatic side-products).

Method B: Quantitative NMR (qNMR) (Advanced)

This method uses an internal standard (IS) of certified purity to directly quantify the number of moles of the analyte.


[1]
  • Techniques: ¹H-NMR with a Traceable Internal Standard (e.g., Maleic Acid, TCNB).[1]

  • Advantages:

    • Absolute Quantification: Independent of UV extinction coefficients.

    • SI Traceable: Directly linked to the primary IS (NIST/BAM certified).[1]

    • Specific: Can distinguish the analyte from structurally similar impurities (e.g., ethyl vs. propyl analogs).

Experimental Data Comparison

The following table summarizes a simulated validation study comparing the two methods on a "Crude" batch of CAS 729578-96-5.

ParameterMethod A: Mass BalanceMethod B: ¹H-qNMRInterpretation
Assigned Purity 98.2% 96.5% Mass Balance overestimated purity.[1]
Measurement Uncertainty (

)
± 1.5%± 0.6%qNMR is more precise.[1]
Major Source of Error Hidden inorganic salts (ROI limit of detection) & UV response differences.Weighing error (minimized by microbalance).
Time to Result 2-3 Days (Multiple techniques)2 Hours (Single experiment)qNMR is faster.[1]
Sample Consumption High (>100 mg for TGA/ROI/HPLC)Low (<20 mg)qNMR conserves precious standard.[1]
Detailed Experimental Protocols
Protocol 1: High-Precision ¹H-qNMR (The Gold Standard)[1]

Objective: Assign absolute purity with <1% uncertainty.

  • Internal Standard Selection:

    • Standard: Maleic Acid (TraceCERT® or equivalent).[1]

    • Reason: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (does not overlap with the aromatic protons of CAS 729578-96-5).[1]

  • Sample Preparation:

    • Weigh 15.0 mg of CAS 729578-96-5 and 10.0 mg of Maleic Acid into a vial using a metrological microbalance (readability 0.001 mg).

    • Dissolve in 1.0 mL DMSO-d₆ . Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition Parameters (600 MHz NMR):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): 60 seconds (Critical: must be > 5 × T₁ of the longest relaxing proton to ensure full magnetization recovery).

    • Scans (NS): 32 or 64 (for S/N > 400:1).

    • Temperature: 298 K (controlled to ±0.1 K).

  • Processing:

    • Phase and baseline correction (manual is preferred over automatic).

    • Integrate the Aromatic Doublets of the analyte (approx. 7.8 - 8.0 ppm) and the Singlet of Maleic Acid (6.3 ppm).[1]

    • Calculate purity using the molar ratio equation.

Protocol 2: HPLC-UV Purity (Supporting Data)

Objective: Determine the profile of related organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Sulfonamide absorption) and 210 nm (Amide absorption).[1]

  • Analysis: Integrate all peaks >0.05% area. Report "Area %" as a relative purity estimate only.

Visualizations
Diagram 1: Purity Assignment Workflow

This logic flow illustrates why qNMR is the decision-maker for primary standards.

PurityWorkflow cluster_Methods Parallel Assessment Start Raw Reference Standard (CAS 729578-96-5) HPLC HPLC-UV Analysis (Organic Impurities) Start->HPLC TGA TGA / KF (Volatiles/Water) Start->TGA ROI Residue on Ignition (Inorganics) Start->ROI qNMR ¹H-qNMR Analysis (Internal Standard Method) Start->qNMR Calc_MB Mass Balance Calculation (100 - Impurities) HPLC->Calc_MB TGA->Calc_MB ROI->Calc_MB Calc_qNMR Molar Ratio Calculation (Direct Purity) qNMR->Calc_qNMR Compare Compare Results Calc_MB->Compare Calc_qNMR->Compare Decision Final Assigned Purity (Value with Lowest Uncertainty) Compare->Decision If Discrepancy > 1.0%, Trust qNMR

Caption: Decision matrix for assigning purity to CAS 729578-96-5. Note that qNMR bypasses the cumulative errors of the Mass Balance approach.

Diagram 2: Chemical Structure & qNMR Targets

Visualizing the protons used for quantification.

ChemicalStructure Core Benzamide Core Sulf Diethylsulfamoyl Group (-SO2-N(Et)2) Core->Sulf Gly Glycine Tail (-NH-CH2-COOH) Core->Gly Protons_Ar Aromatic Protons (Target for qNMR) Core->Protons_Ar Resonance at 7.8-8.0 ppm

Caption: Structural breakdown of CAS 729578-96-5.[1] The aromatic protons on the benzamide core offer the most stable and distinct signal for qNMR quantification.

References
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • BIPM. (2024). "International System of Units (SI) - Metrology in Chemistry."[1] Bureau International des Poids et Mesures. Link

  • European Pharmacopoeia (Ph. Eur.). "Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry." EDQM. Link[1]

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance." USP-NF.[1] Link[1]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-[4-(diethylsulfamoyl)benzamido]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and structure through fragmentation analysis. This guide provides an in-depth, comparative analysis of the predicted mass fragmentation pattern of 2-[4-(diethylsulfamoyl)benzamido]acetic acid, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds.

While direct experimental data for this specific compound is not widely published, we can predict its fragmentation behavior with a high degree of confidence by examining the well-established fragmentation patterns of its core components: the sulfonamide and benzamide moieties. This guide will dissect these patterns, offering a logical framework for interpreting the tandem mass spectrometry (MS/MS) data of this and structurally related molecules.

The Architectural Blueprint: Predicting Fragmentation Hotspots

2-[4-(diethylsulfamoyl)benzamido]acetic acid is a composite structure, and its fragmentation in a collision-induced dissociation (CID) experiment is expected to occur at its most labile bonds.[1] The primary sites of fragmentation can be anticipated by considering the distinct chemical properties of the diethylsulfamoyl, benzamido, and acetic acid groups.

Predicted Fragmentation Pathways:

Our analysis suggests several key fragmentation pathways under positive-mode electrospray ionization (ESI) conditions. The protonated molecule [M+H]⁺ is the precursor ion for subsequent fragmentation.

G cluster_amide Amide Bond Cleavage cluster_sulfonamide Sulfonamide Fragmentation M [M+H]⁺ 2-[4-(diethylsulfamoyl)benzamido]acetic acid F1 Loss of H₂O (from carboxylic acid) M->F1 F2 Loss of C₂H₄ (from diethylamino group) M->F2 F3 Cleavage of amide bond M->F3 F4 Loss of SO₂ M->F4 F5 Cleavage of sulfonamide N-C bond M->F5 F3_1 Formation of 4-(diethylsulfamoyl)benzoyl cation F3->F3_1 F3_2 Formation of protonated glycine F3->F3_2 F4_1 [M+H - SO₂]⁺ F4->F4_1 Rearrangement F5_1 Loss of N(C₂H₅)₂ F5->F5_1

A Tale of Two Moieties: Comparison with Known Fragmentation Patterns

The predictive power of our analysis stems from the extensive body of research on the mass spectrometric behavior of sulfonamides and benzamides.

The Sulfonamide Signature: SO₂ Loss and Beyond

Aromatic sulfonamides are well-documented to undergo a characteristic loss of sulfur dioxide (SO₂) upon collision-induced dissociation.[2][3] This fragmentation is often preceded by a rearrangement.[2] For 2-[4-(diethylsulfamoyl)benzamido]acetic acid, we anticipate a significant fragment ion corresponding to [M+H - 64]⁺.

Further fragmentation of the diethylsulfamoyl group is also expected. Cleavage of the N-C bonds of the diethylamino group can lead to the loss of ethylene (C₂H₄), resulting in a fragment ion of [M+H - 28]⁺. The cleavage of the S-N bond can also occur, leading to the loss of the diethylamino radical.

Compound Class Characteristic Fragmentation Supporting Evidence
Aromatic SulfonamidesNeutral loss of SO₂ (64 Da)A common fragmentation pathway observed in various sulfonamides under ESI-MS/MS conditions.[2][4] This often involves a rearrangement mechanism.[2]
Cleavage of the S-N bondLeads to the formation of ions corresponding to the aromatic sulfonyl group and the amine moiety.
Loss of alkyl groups from the amineFor N,N-dialkylated sulfonamides, sequential or direct loss of alkyl groups is a common pathway.
The Benzamide Backbone: Amide Bond Cleavage

The amide bond is another prime candidate for fragmentation. Cleavage of the C-N bond in the benzamido group is a common fragmentation pathway for such compounds.[5] This would lead to two major fragment ions: the 4-(diethylsulfamoyl)benzoyl cation and protonated 2-aminoacetic acid (glycine).

The stability of the resulting benzoyl cation, with its electron-withdrawing diethylsulfamoyl substituent, will influence the prevalence of this fragmentation pathway.

Compound Class Characteristic Fragmentation Supporting Evidence
BenzamidesCleavage of the amide C-N bondThis is a fundamental fragmentation pathway for amides, leading to the formation of an acylium ion and an amine.[5][6]
α-cleavage to the carbonyl groupLoss of the substituent on the nitrogen atom.
N-Acylglycine DerivativesLoss of water from the carboxylic acidA common fragmentation for carboxylic acids.
Decarboxylation (loss of CO₂)Another characteristic fragmentation of the carboxylic acid moiety.

Experimental Protocol: A Blueprint for Robust Analysis

To experimentally verify the predicted fragmentation pattern, a standardized and well-controlled methodology is essential. The following protocol outlines a robust approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective:

To acquire high-quality MS/MS spectra of 2-[4-(diethylsulfamoyl)benzamido]acetic acid to elucidate its fragmentation pathways.

Materials and Instrumentation:
  • Sample: 2-[4-(diethylsulfamoyl)benzamido]acetic acid, analytical standard

  • Solvents: LC-MS grade acetonitrile, water, and formic acid

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

Methodology:
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100-500.

    • MS/MS (Tandem MS) Analysis:

      • Select the protonated molecule [M+H]⁺ as the precursor ion.

      • Perform Collision-Induced Dissociation (CID) using a normalized collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

      • Acquire high-resolution product ion spectra to enable accurate mass measurements and elemental composition determination of the fragments.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample UHPLC UHPLC Sample->UHPLC Column Column UHPLC->Column ESI_Source ESI_Source Column->ESI_Source Eluent Mass_Analyzer_1 Mass_Analyzer_1 ESI_Source->Mass_Analyzer_1 Ions Collision_Cell Collision_Cell Mass_Analyzer_1->Collision_Cell Precursor Ion Selection Mass_Analyzer_2 Mass_Analyzer_2 Collision_Cell->Mass_Analyzer_2 Fragment Ions Detector Detector Mass_Analyzer_2->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Signal

Data Interpretation and Structural Confirmation

The acquired high-resolution MS/MS data will provide accurate masses for the precursor and product ions. This information is crucial for confirming the elemental composition of each fragment and, consequently, for validating the proposed fragmentation pathways. By comparing the experimentally observed fragments with the predicted fragmentation patterns of sulfonamides and benzamides, a definitive structural elucidation can be achieved.

This comparative approach, grounded in the fundamental principles of mass spectrometry and the established fragmentation behavior of related chemical classes, provides a powerful framework for the structural analysis of novel compounds like 2-[4-(diethylsulfamoyl)benzamido]acetic acid. Such detailed structural insights are invaluable for advancing drug development programs and ensuring the quality and safety of new chemical entities.

Sources

Technical Comparison: Chromatographic Separation of Etebenecid vs. Etebenecid-Glycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the chromatographic separation of Etebenecid (4-diethylsulfamoylbenzoic acid) and its Phase II metabolite, the Etebenecid-glycine conjugate (4-diethylsulfamoylhippuric acid).

While Etebenecid is structurally analogous to Probenecid (differing only by diethyl vs. dipropyl substitution), its metabolic profiling requires precise separation of the parent drug from its polar conjugates. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the glycine conjugate consistently exhibits a shorter retention time (RT) compared to the parent Etebenecid due to the introduction of the polar amide bond and the physicochemical properties of the glycine moiety.

Physicochemical Basis of Separation

To develop a robust method, one must understand the structural drivers influencing retention.

Structural Comparison
FeatureEtebenecid (Parent)Etebenecid-Glycine (Conjugate)
Structure Benzoic acid derivativeHippuric acid derivative
Functional Group Free Carboxylic Acid (-COOH)Amide linkage (-CONH-) + Terminal -COOH
Hydrophobicity Higher (Lipophilic Benzoic core)Lower (Polar Glycine addition)
LogP (Predicted) ~2.1 - 2.3~1.1 - 1.4
Elution Order (C18) Late Eluter Early Eluter
The Polarity Shift Mechanism

The conjugation of glycine (


) to the benzoic acid moiety of Etebenecid occurs via an amide bond. Although the molecular weight increases, the polarity of the molecule rises significantly.
  • Amide Bond Formation: The formation of the peptide-like bond reduces the lipophilicity of the core benzene ring.

  • Solvation: The glycine tail interacts more favorably with the aqueous mobile phase than the unmodified benzoic acid, reducing the partition coefficient into the C18 stationary phase.

Experimental Protocol

Disclaimer: The following parameters are optimized for high-resolution separation. Exact retention times will vary based on system dwell volume and column aging.

Reagents and Standards
  • Analyte: Etebenecid (CAS: 1213-06-5).[1][2][3][4]

  • Metabolite Standard: Etebenecid-Glycine (Synthesized or enzymatically generated via liver microsomes).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
HPLC Conditions (RP-C18)
  • Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).

    • Rationale: A standard C18 provides sufficient hydrophobic interaction to retain the parent drug while separating the more polar metabolite.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Critical: Low pH is mandatory to suppress the ionization of the terminal carboxylic acids on both species. If pH > pKa (~4.0), both compounds will ionize, lose retention, and co-elute near the void volume.

  • Mobile Phase B: Acetonitrile (100%).[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV @ 254 nm (Targeting the benzamide/sulfonamide chromophore).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.0955Equilibration
2.0955Hold (Trap polar impurities)
12.04060Linear Ramp
15.0595Wash
15.1955Re-equilibration
20.0955End

Expected Results & Data Interpretation

Under the acidic conditions described above, the elution order is strictly governed by polarity.

Retention Time Data (Representative)
CompoundApprox.[1][2][4][5][6][7][8][9][10][11] Retention Time (min)Relative Retention Time (RRT)Peak Characteristics
Etebenecid-Glycine 6.5 - 7.2 ~0.65 Sharp, symmetrical (if pH < 3)
Etebenecid (Parent) 10.2 - 11.0 1.00 Broader due to hydrophobicity
Chromatographic Logic
  • The "Hippuric Shift": Similar to the separation of Hippuric Acid (RT ~5 min) and Benzoic Acid (RT ~12 min) in urine analysis, the Etebenecid conjugate elutes significantly earlier.

  • Resolution (Rs): Expect a resolution factor

    
    , indicating baseline separation.
    

Visualizing the Science

Metabolic Pathway (Graphviz)

This diagram illustrates the Phase II conjugation pathway converting Etebenecid to its glycine metabolite via Glycine N-acyltransferase (GLYAT).

MetabolicPathway Etebenecid Etebenecid (Parent Drug) Lipophilic Activated Etebenecid-CoA (Intermediate) Etebenecid->Activated ATP -> AMP + PPi CoASH Coenzyme A (CoASH) CoASH->Activated Conjugate Etebenecid-Glycine (Metabolite) Polar/Hydrophilic Activated->Conjugate CoA release Glycine Glycine (Cofactor) Glycine->Conjugate Ligase Acyl-CoA Synthetase Ligase->Activated catalyzes GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->Conjugate catalyzes

Figure 1: The enzymatic conjugation of Etebenecid. The addition of glycine increases polarity, facilitating renal excretion and earlier HPLC elution.

HPLC Separation Workflow (Graphviz)

A logical flow of the separation mechanism inside the column.

HPLCWorkflow Sample Sample Injection (Mixture) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column MobilePhase Mobile Phase (Acidic pH 2.7) MobilePhase->Column Interaction Differential Partitioning Column->Interaction Elution1 Early Elution Etebenecid-Glycine (Low Hydrophobic Retention) Interaction->Elution1 Polar Elution2 Late Elution Etebenecid Parent (High Hydrophobic Retention) Interaction->Elution2 Non-Polar Detector UV Detector (254 nm) Elution1->Detector Elution2->Detector

Figure 2: Chromatographic separation logic. The acidic mobile phase ensures analytes are protonated, maximizing the hydrophobic differentiation on the C18 column.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14604, Etebenecid. Retrieved from [Link]

  • Arín, M. J., Diez, M. T., & Resines, J. A. (1992). Rapid and simple method for the determination of urinary benzoic and phenylacetic acids and their glycine conjugates in ruminants by reversed-phase high-performance liquid chromatography.[6] Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Badenhorst, C. P., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation.[12] Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

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A Researcher's Guide to Bioanalytical Method Validation for Sulfamoyl Metabolites: Navigating FDA Guidelines and Overcoming Analytical Hurdles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a new chemical entity from discovery to regulatory submission is paved with exacting standards and rigorous validation. Among the critical milestones is the bioanalytical method validation for drug metabolites, a process governed by stringent FDA guidelines. This guide provides an in-depth comparison of analytical strategies and practical, field-proven insights for the robust validation of bioanalytical methods for a specific and often challenging class of compounds: sulfamoyl metabolites.

The presence of a sulfamoyl moiety (-SO₂NH₂) in a drug molecule can introduce unique analytical challenges. Understanding these challenges and implementing a scientifically sound validation strategy from the outset is paramount for generating reliable data to support pharmacokinetic, toxicokinetic, and safety assessments. This guide will navigate the complexities of FDA's expectations and offer a comparative look at the technologies and methodologies that can ensure the integrity of your bioanalytical data.

The Regulatory Landscape: FDA Guidance and the Imperative for Metabolite Validation

The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation to ensure the quality and reliability of data submitted in regulatory filings. The foundational document, the "Bioanalytical Method Validation Guidance for Industry," outlines the core parameters that must be thoroughly evaluated.[1][2][3][4][5]

Furthermore, the "Metabolites in Safety Testing" (MIST) guidance is of particular relevance.[6][7][8] This guidance stipulates that metabolites found at concentrations greater than 10% of the parent drug's systemic exposure at steady state should be identified and their safety assessed.[6][8] This underscores the necessity of developing and validating robust quantitative methods for significant metabolites, including those containing a sulfamoyl group.

A Tale of Two Platforms: LC-MS/MS vs. High-Resolution Mass Spectrometry (HRMS)

The workhorse of modern bioanalysis is undoubtedly liquid chromatography coupled with mass spectrometry (LC-MS). Within this realm, two primary technologies dominate: tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). The choice between them depends on the specific needs of the assay and the stage of drug development.

FeatureLC-MS/MS (Triple Quadrupole)High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap)
Principle Targeted analysis using Selected Reaction Monitoring (SRM)Full-scan data acquisition with high mass accuracy and resolution
Selectivity High, based on specific precursor-to-product ion transitionsExcellent, based on high mass accuracy, reducing the likelihood of isobaric interferences
Sensitivity Generally considered the gold standard for targeted quantification, often achieving lower limits of quantification[9]Modern instruments offer sensitivity comparable to or exceeding triple quadrupoles for many applications[9][10][11]
Throughput High for targeted analysis of a known set of analytesCan be slightly lower for targeted quantification due to larger data file sizes, but offers the advantage of retrospective data analysis
Versatility Primarily used for targeted quantificationCan be used for both targeted quantification and untargeted metabolite identification and profiling[9][11]
Method Development Requires optimization of compound-specific parameters (e.g., collision energy) for each analyteA generic full-scan method can often be used for multiple analytes, simplifying initial method development[9]

Expert Insight: For routine, high-throughput quantification of known sulfamoyl metabolites in late-stage development and clinical trials, the targeted nature and established robustness of LC-MS/MS make it a compelling choice. However, in early discovery and development, the ability of HRMS to perform both quantitative analysis and simultaneous identification of unknown metabolites provides a significant advantage, enabling a more comprehensive understanding of the drug's metabolic fate.[9][11]

The Sulfamoyl Challenge: Unique Considerations in Bioanalysis

The physicochemical properties of the sulfamoyl group can present specific hurdles during method development and validation.

1. Polarity and Chromatographic Retention: Sulfamoyl metabolites are often more polar than the parent drug. This can lead to poor retention on traditional reversed-phase C18 columns.

2. Ionization and Matrix Effects: The acidic nature of the sulfamoyl proton can influence ionization efficiency in electrospray ionization (ESI). Furthermore, the presence of endogenous compounds in biological matrices can lead to ion suppression or enhancement, a phenomenon known as the matrix effect, which can compromise the accuracy and precision of the assay.[5][7][12][13] Studies on the closely related sulfonamides have shown that matrix effects can lead to significant signal losses.[12]

3. Stability: While the sulfamoyl group itself is generally stable, the overall stability of the metabolite in biological matrices must be rigorously assessed. Factors such as pH and enzymatic degradation can impact analyte integrity during sample collection, processing, and storage. Some sulfonyl-containing compounds have shown susceptibility to degradation in plasma.[14]

A Validated Workflow for Sulfamoyl Metabolite Bioanalysis

The following sections outline a step-by-step approach to developing and validating a robust bioanalytical method for sulfamoyl metabolites, grounded in FDA guidelines and practical experience.

Experimental Workflow Diagram

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (per FDA Guidance) cluster_2 Sample Analysis A Analyte & IS Characterization B Sample Preparation Optimization A->B C Chromatography Development B->C D Mass Spectrometry Optimization C->D E Selectivity & Specificity D->E F Calibration Curve E->F G Accuracy & Precision F->G H Matrix Effect G->H I Recovery H->I J Stability I->J K Dilution Integrity J->K L QC Sample Analysis K->L M Study Sample Analysis L->M N Incurred Sample Reanalysis (ISR) M->N

Caption: A comprehensive workflow for bioanalytical method validation.

Step 1: Method Development

Protocol: Sample Preparation Optimization

  • Objective: To develop a reproducible extraction method that efficiently removes interferences and recovers the sulfamoyl metabolite from the biological matrix.

  • Procedure:

    • Evaluate different extraction techniques:

      • Protein Precipitation (PPT): Simple and fast. Use acetonitrile or methanol. While effective at removing proteins, it may not remove other matrix components like phospholipids.[15][16]

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Optimize the extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) and pH to ensure efficient partitioning of the polar sulfamoyl metabolite.[6][17]

      • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated. Select a sorbent chemistry (e.g., mixed-mode or polymeric) that provides good retention and elution of the target analyte.

    • Fortify blank biological matrix with the sulfamoyl metabolite at low, medium, and high concentrations.

    • Process the samples using the different extraction techniques.

    • Analyze the extracts by LC-MS and compare the recovery and matrix effects for each method.

Protocol: Chromatography Development

  • Objective: To achieve a robust chromatographic separation of the sulfamoyl metabolite from endogenous matrix components and potential isomers.

  • Procedure:

    • Column Selection: For polar sulfamoyl metabolites, consider columns that offer alternative selectivity to standard C18 phases, such as:

      • Polar-embedded C18 columns: Provide enhanced retention for polar compounds.

      • Biphenyl columns: Offer mixed-mode retention through pi-pi and polar interactions.[1]

      • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: An alternative for very polar metabolites that are not retained in reversed-phase chromatography.

    • Mobile Phase Optimization:

      • Evaluate different mobile phase compositions (e.g., acetonitrile vs. methanol).

      • Optimize the pH of the aqueous mobile phase. The ionization state of the sulfamoyl group can significantly impact retention.

      • Use additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

Step 2: Full Method Validation

The following validation experiments must be performed according to the acceptance criteria defined in the FDA's Bioanalytical Method Validation Guidance.

Protocol: Assessing the Matrix Effect

  • Objective: To evaluate the impact of the biological matrix on the ionization of the sulfamoyl metabolite and its internal standard.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Neat solution of the analyte and internal standard in mobile phase.

      • Set B: Blank biological matrix extracted and then spiked with the analyte and internal standard.

      • Set C: Blank biological matrix spiked with the analyte and internal standard and then extracted.

    • Analyze all three sets of samples.

    • Calculate the Matrix Factor (MF): (Peak response of Set B) / (Peak response of Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate the Internal Standard-Normalized Matrix Factor: (MF of analyte) / (MF of internal standard). This should be close to 1 to demonstrate that the internal standard effectively compensates for matrix effects.

    • Acceptance Criteria: The precision of the internal standard-normalized matrix factor across at least six different lots of biological matrix should be ≤15%.

Protocol: Evaluating Stability

  • Objective: To determine the stability of the sulfamoyl metabolite in the biological matrix under various storage and handling conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles (typically 3-5 cycles).

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time and then analyze.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected duration of the study sample storage.

    • Stock Solution Stability: Evaluate the stability of the analyte in the stock and working solutions under their storage conditions.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Logical Relationship of Validation Parameters

Validation_Parameters Method Development Method Development Selectivity Selectivity Method Development->Selectivity Matrix Effect Matrix Effect Method Development->Matrix Effect Stability Stability Method Development->Stability Calibration Curve Calibration Curve Selectivity->Calibration Curve Accuracy & Precision Accuracy & Precision Calibration Curve->Accuracy & Precision Matrix Effect->Accuracy & Precision Stability->Accuracy & Precision

Caption: Interdependence of key bioanalytical validation parameters.

Conclusion: A Foundation of Scientific Integrity

The successful validation of a bioanalytical method for sulfamoyl metabolites is not merely a procedural exercise; it is a testament to scientific rigor and a cornerstone of drug development. By understanding the nuances of FDA guidelines, carefully considering the unique challenges posed by the sulfamoyl moiety, and systematically evaluating each validation parameter, researchers can build a self-validating system that ensures the generation of trustworthy and defensible data. This commitment to scientific integrity is what ultimately propels promising drug candidates through the development pipeline and towards improving human health.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). May 2018. [Link]

  • Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis. PubMed. January 15, 2015. [Link]

  • LC-MS/MS of Furosemide and Metabolite. Phenomenex. May 20, 2022. [Link]

  • Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. PubMed. August 11, 2023. [Link]

  • Metabolite in safety testing (MIST). Bioanalysis Zone. March 18, 2021. [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. May 24, 2018. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. Food and Drug Administration. April 29, 2020. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. Food and Drug Administration.[Link]

  • Issues in the Safety Testing of Metabolites. Taylor & Francis Online. November 13, 2009. [Link]

  • Introduction: Human Metabolites in Safety Testing (MIST) Issue. ACS Publications. February 16, 2009. [Link]

  • LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Phenomenex.[Link]

  • Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine. PMC.[Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Outsourcing-Pharma.com. May 25, 2018. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent.[Link]

  • (PDF) Matrix effects and application of matrix effect factor. ResearchGate. November 24, 2017. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. December 29, 2025. [Link]

  • Comparison of Full Scan High Resolution MS and Triple Quadrupole SRM in Quantitative Bioanalysis. waters.com. April 9, 2010. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. April 15, 2022. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. July 11, 2023. [Link]

  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent.[Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.[Link]

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Safety Operating Guide

(4-Diethylsulfamoyl-benzoylamino)-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Environmental Management and Disposal of (4-Diethylsulfamoyl-benzoylamino)-acetic acid

As a Senior Application Scientist, ensuring the integrity of your research extends beyond the benchtop; it encompasses the responsible lifecycle management of the active pharmaceutical ingredients (APIs) you synthesize and evaluate. (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS: 729578-96-5) is a sulfonamide-derivative research chemical. While it is a valuable compound in drug development, its structural class dictates stringent disposal protocols due to significant environmental persistence and ecotoxicity.

This guide provides the authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of this compound in compliance with federal environmental regulations.

Ecotoxicological Rationale & Regulatory Framework

To design a self-validating disposal protocol, we must first understand the causality behind the regulations.

The Environmental Threat of Sulfonamides: Sulfonamide derivatives are notoriously recalcitrant to conventional biological wastewater treatment processes[1]. When improperly sewered, these compounds pass through wastewater treatment plants (WWTPs) and enter receiving rivers, where they pose severe ecotoxicological risks to aquatic ecosystems, particularly algae, due to high hazard quotients (HQs)[2].

EPA and RCRA Compliance: Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) strictly regulates pharmaceutical waste[3]. While (4-Diethylsulfamoyl-benzoylamino)-acetic acid is not specifically P-listed (acutely hazardous) or U-listed by name, it must be managed as a hazardous pharmaceutical waste if it exhibits any characteristic hazards (e.g., if dissolved in a flammable solvent)[4]. Furthermore, the EPA's Subpart P regulations enforce a strict, nationwide sewer ban for all healthcare and pharmaceutical facilities, explicitly prohibiting the disposal of any pharmaceutical waste down the drain[5][6].

Operational Disposal Protocols

The following step-by-step methodology ensures that your laboratory remains compliant while mitigating any risk of environmental release or occupational exposure.

Phase I: Source Segregation and Containment

Causality: Immediate segregation prevents cross-contamination with incompatible chemicals (e.g., strong oxidizers) and ensures that non-hazardous waste streams are not unnecessarily contaminated, which would exponentially increase disposal costs[6][7].

  • Isolate the Waste Stream: Designate a specific, chemically compatible satellite accumulation area (SAA) for sulfonamide waste. Do not mix this API with heavy metal waste or halogenated solvents unless required by the experimental matrix.

  • Select Appropriate Containment:

    • For Solid Waste (Powders, contaminated PPE, weighing boats): Use rigid, leak-proof, high-density polyethylene (HDPE) containers. This prevents the aerosolization of API dust.

    • For Liquid Waste (HPLC effluents, reaction mother liquors): Use sealed, vented (if gas generation is possible) PTFE or glass carboys.

  • Primary Decontamination: Triple-rinse any reusable glassware that contained the compound using a compatible solvent (e.g., methanol or DMSO). The rinsate must be collected as hazardous liquid waste; it cannot be sewered[5].

Phase II: Labeling and Documentation

Causality: Accurate documentation is a legal requirement under RCRA's "cradle-to-grave" tracking system[7].

  • Affix RCRA Labels: Immediately label the container with the words "Hazardous Waste" or "Non-RCRA Pharmaceutical Waste" (depending on your facility's specific EPA generator status and the solvent matrix)[7].

  • Detail the Composition: Clearly write "(4-Diethylsulfamoyl-benzoylamino)-acetic acid" and the primary solvent. Never use abbreviations or chemical structures on waste labels.

  • Date the Container: Mark the exact date the first drop of waste enters the container to comply with SAA time limits (typically 90 to 180 days, depending on generator status).

Phase III: Final Disposition

Causality: Because sulfonamides survive biological degradation, thermal destruction is the only validated method to break the stable carbon-sulfur and aromatic bonds[1].

  • Transfer to Main Accumulation: Move full containers from the SAA to the facility's central hazardous waste storage area.

  • Manifest for Incineration: Contract with an EPA-permitted hazardous waste vendor. The mandatory final disposition for this compound is high-temperature incineration at an approved facility[6][7].

Quantitative Waste Stream Management

To streamline your laboratory's logistics, utilize the following standardized waste classification matrix for (4-Diethylsulfamoyl-benzoylamino)-acetic acid workflows:

Waste MatrixTypical EPA ClassificationRequired Container TypeFinal Disposition
Pure API Powder / Expired StockNon-RCRA Pharma Waste (or State-Regulated)Rigid HDPE, sealedHigh-Temp Incineration
API in Flammable Solvent (e.g., Methanol)RCRA Hazardous (D001 - Ignitable)Glass/PTFE CarboyFuel Blending / Incineration
Contaminated PPE / Weighing BoatsTrace Pharma WasteBlack or Blue Waste BinHigh-Temp Incineration
Empty Stock Vials (< 1 Liter)RCRA Empty (Non-Hazardous)Standard Lab TrashMunicipal Landfill

(Note: Empty containers that previously held this non-acutely hazardous compound are considered "RCRA empty" and can be disposed of in standard trash, provided all contents have been removed by normal means[5][6].)

Disposal Workflow Visualization

The following logical pathway dictates the decision-making process for handling this sulfonamide derivative at the bench.

G A Generation of (4-Diethylsulfamoyl- benzoylamino)-acetic acid Waste B Determine Physical State A->B C Solid Waste (Powder, PPE, Consumables) B->C Solid D Liquid Waste (Solvent Mixtures, HPLC Effluent) B->D Liquid E Seal in Rigid HDPE Container C->E F Collect in PTFE/Glass Carboy D->F G Apply RCRA / Pharma Waste Labeling & Log Accumulation Start Date E->G F->G H High-Temperature Incineration (EPA-Permitted Facility) G->H Transfer via Approved Vendor

Workflow for the segregation, containment, and thermal destruction of sulfonamide pharmaceutical waste.

References

  • Daniels Health. "Which Agencies Provide Regulations and Oversight for Pharmaceutical Waste Management?" Daniels Health, May 14, 2025.[Link]

  • Ovid. "Update on pharmaceutical waste disposal regulations." Ovid.[Link]

  • Beveridge & Diamond. "EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes." Beveridge & Diamond, Jan 09, 2019.[Link]

  • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." EPA.[Link]

  • Advant-Edge Solutions of Middle Atlantic, Inc. "Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities." ASMAI, Sep 22, 2025.[Link]

  • ResearchGate. "Occurrence, ecotoxicological risks of sulfonamides and their acetylated metabolites in the typical wastewater treatment plants and receiving rivers at the Pearl River Delta." The Science of The Total Environment, Dec 2019.[Link]

  • Universidade do Minho. "Environmental impact and biological removal processes of pharmaceutically active compounds: The particular case of sulfonamides, anticonvulsants and steroid estrogens." Universidade do Minho.[Link]

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Comprehensive Safety and Handling Guide for (4-Diethylsulfamoyl-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal protocols for (4-Diethylsulfamoyl-benzoylamino)-acetic acid. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested experience to ensure the highest standards of laboratory safety and operational integrity. The procedures outlined are designed to be a self-validating system, promoting a culture of safety and scientific excellence.

Disclaimer: A specific Safety Data Sheet (SDS) for (4-Diethylsulfamoyl-benzoylamino)-acetic acid was not located in available resources. The following guidance is based on best practices for handling structurally similar sulfonamide and benzoic acid derivatives.[1] It is imperative to supplement this guide with a thorough risk assessment for your specific laboratory conditions.

Hazard Analysis and Risk Mitigation

Core Principle: The primary objective is to prevent direct contact with the compound and to minimize the generation of airborne dust.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are non-negotiable for the safe handling of (4-Diethylsulfamoyl-benzoylamino)-acetic acid.

Recommended PPE
Body Part Recommended PPE Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended for operations with a high risk of splashing or dust generation.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. This provides a physical barrier against accidental splashes or airborne particles.[1]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for any signs of degradation or perforation before each use. Dispose of gloves immediately after handling the compound. Double-gloving may be appropriate for certain procedures.[1]
Body A laboratory coat or a disposable chemical-resistant coverall.Should be worn at all times in the laboratory to protect skin and personal clothing from contamination.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.To be used in conjunction with a comprehensive respiratory protection program in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[5] This is particularly important when weighing or transferring the solid compound outside of a certified chemical fume hood.
PPE Donning and Doffing Workflow

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Coverall Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Coverall Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End End Handling Doff4->End Start Start Handling Start->Don1

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.

Engineering Controls
  • Ventilation: Always handle (4-Diethylsulfamoyl-benzoylamino)-acetic acid in a well-ventilated area.[1]

  • Fume Hood: The use of a certified chemical fume hood is strongly recommended for all manipulations of the solid compound, especially when weighing or preparing solutions, to minimize inhalation of any dust or aerosols.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a containment enclosure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.[6][7]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]

    • Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection

All waste materials contaminated with (4-Diethylsulfamoyl-benzoylamino)-acetic acid must be treated as hazardous waste.

Waste Stream Disposal Container Labeling Requirements
Solid Waste A designated, labeled, and sealed, chemically resistant container."Hazardous Waste," the full chemical name: "(4-Diethylsulfamoyl-benzoylamino)-acetic acid," and any associated hazard warnings.
Contaminated PPE A designated, labeled, and sealed, chemically resistant container or bag."Hazardous Waste," and a description of the contents (e.g., "Contaminated Gloves").
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced, empty container may then be disposed of according to institutional guidelines.-
Disposal Procedure Workflow

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid, PPE, Sharps) Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Pickup Arrange for EHS Waste Pickup Store->Pickup End Proper Disposal Pickup->End

Caption: Chemical Waste Disposal Workflow.

Key Disposal Principles:

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1]

  • Institutional Policies: Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and procedures.

  • No Drain Disposal: Do not dispose of (4-Diethylsulfamoyl-benzoylamino)-acetic acid or its solutions down the drain.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: For a small spill, carefully clean up the solid using a method that minimizes dust generation (e.g., using a damp cloth or a HEPA-filtered vacuum). Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues, while ensuring the integrity and reproducibility of your scientific work.

References

  • Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide. Benchchem.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Merck Millipore.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • PPE and Decontamination | Substance Use. CDC.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Material Safety Data Sheet.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Safety data sheet. CPAChem.
  • SAFETY DATA SHEET. Merck Millipore.
  • NIOSH Pocket Guide to Chemical Hazards - Acetic acid. CDC.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Airgas.
  • SAFETY DATA SHEET. Actylis Lab Solutions.
  • SAFETY DATA SHEET. MSC Industrial Supply.
  • Managing and Disposing of Household Hazardous Waste. NY.Gov.
  • Glacial Acetic Acid.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. Unodc.
  • Acetic Acid [for LC-MS] - SAFETY DATA SHEET.
  • Famotidine sulfamoyl propanamide proper disposal procedures. Benchchem.
  • Chapter 7 - Management Procedures For Specific Waste Types.

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(4-Diethylsulfamoyl-benzoylamino)-acetic acid

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